14(Z)-Etherolenic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H28O3 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(9Z,11E)-12-[(1Z,3Z)-hexa-1,3-dienoxy]dodeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h3-4,9,11,13-14,16-17H,2,5-8,10,12,15H2,1H3,(H,19,20)/b4-3-,11-9-,16-13-,17-14+ |
InChI Key |
QWRJRLCIDLDGLM-YKZXWFTNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the structure of 14(Z)-Etherolenic acid
A Technical Guide to Etherolenic Acid
This document provides a detailed overview of Etherolenic acid, a divinyl ether fatty acid found within the plant kingdom. It covers the compound's chemical structure, physicochemical properties, and its biosynthetic origins, tailored for researchers in lipidomics and drug development.
Chemical Structure and Identification
Contrary to what its name might imply, "14(Z)-Etherolenic acid" is a trivial name for a more complex structure. The compound is systematically identified by the IUPAC name (9Z,11E)-12-[(1E,3Z)-hexa-1,3-dienoxy]dodeca-9,11-dienoic acid [1]. It is also referred to in chemical literature and databases by various synonyms, including (9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid[1][2].
The structure is that of an C18 fatty acid containing a divinyl ether moiety. Specifically, the methylene (B1212753) group typically found at position 13 in a standard fatty acid is replaced by an oxygen atom, forming the ether linkage[1].
The core structure consists of:
-
A dodeca-9,11-dienoic acid backbone: This is a 12-carbon chain containing a carboxylic acid group at one end (C1) and two conjugated double bonds at positions C9 and C11. The C9 double bond has a Z (cis) configuration, while the C11 double bond has an E (trans) configuration.
-
An ether linkage at C12: The C12 of the dodecadienoic acid chain is attached to an oxygen atom.
-
A hexa-1,3-dienoxy substituent: The ether oxygen is connected to a 6-carbon chain which itself contains two conjugated double bonds at positions 1' and 3'. The C1' double bond has an E (trans) configuration, and the C3' double bond has a Z (cis) configuration[1].
The CAS Number for a specific isomer of this compound is 220308-61-2[3].
Physicochemical Properties
The quantitative properties of Etherolenic acid are summarized below, based on computational data.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₃ | [1][3] |
| Molecular Weight | 292.4 g/mol | [1] |
| XLogP3 | 5.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 13 | [1] |
| Exact Mass | 292.20384475 Da | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| Heavy Atom Count | 21 | [1] |
Biosynthesis and Experimental Protocols
Natural Biosynthesis
Etherolenic acid is a plant-derived oxylipin, a class of oxygenated fatty acid metabolites. It is not synthesized de novo but is instead derived from the enzymatic modification of α-linolenic acid ((9Z,12Z,15Z)-octadecatrienoic acid)[4]. This biosynthetic pathway is a key component of the plant defense mechanism against pathogens[2].
The established pathway is as follows:
-
Lipoxygenase (LOX) Action : The process begins with the enzyme 13-lipoxygenase, which acts on linolenic acid to produce the hydroperoxide intermediate 13(S)-hydroperoxyoctadecatrienoic acid (13(S)-HpOTrE)[4].
-
Divinyl Ether Synthase (DES) Action : This hydroperoxide serves as a substrate for a specific divinyl ether synthase. This enzyme catalyzes the rearrangement of the hydroperoxide into the final divinyl ether structure of Etherolenic acid[2][4].
This metabolic sequence has been identified in garlic (Allium sativum) and plants of the Ranunculus genus[4].
Experimental Protocols
Detailed protocols for the total synthesis of Etherolenic acid are not widely available in the literature, reflecting its status as a specialized natural product. However, the general experimental protocol for its extraction and analysis from plant tissues can be outlined based on established methods for oxylipin analysis.
Protocol: Extraction and Analysis of Divinyl Ether Oxylipins from Plant Tissue
-
Homogenization : Fresh plant tissue (e.g., garlic bulbs, Ranunculus leaves) is flash-frozen in liquid nitrogen and homogenized in a cold extraction buffer (e.g., methanol/water with an antioxidant like butylated hydroxytoluene) to quench enzymatic activity.
-
Lipid Extraction : The homogenate is subjected to solid-phase extraction (SPE) or liquid-liquid extraction using a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) to partition the lipids from the aqueous phase.
-
Saponification & Derivatization (Optional) : To analyze the fatty acids, the extracted lipids may be saponified (e.g., with KOH in methanol) to release the free fatty acids. For analysis by Gas Chromatography (GC), the fatty acids are then derivatized to form fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.
-
Chromatographic Separation : The crude extract or FAMEs are separated using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column, or by GC.
-
Detection and Identification : Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is used for the definitive identification and quantification of Etherolenic acid, based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Visualized Logical and Metabolic Pathways
The following diagrams illustrate the structural logic and biosynthetic pathway of Etherolenic acid.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 14(Z)-Etherolenic Acid: From Biosynthesis to Potential Applications
Introduction
This compound is a specialized fatty acid derivative belonging to the class of ether lipids. These molecules are characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, a feature that imparts unique chemical and biological properties compared to their more common ester-linked counterparts. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its discovery through biosynthetic pathways, protocols for the isolation of key enzymes in its formation, and its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers in the fields of lipidomics, natural product chemistry, and drug discovery.
Biosynthesis via the Plant Lipoxygenase (LOX) Pathway
The discovery of this compound is intrinsically linked to the elucidation of the plant lipoxygenase (LOX) pathway. This metabolic cascade is initiated in response to various stimuli, including pathogen attack and mechanical wounding, and results in the production of a diverse array of bioactive oxylipins. These compounds play crucial roles in plant defense and signaling. This compound, abbreviated as EnA, is recognized as a product of this pathway.
The biosynthesis commences with the release of polyunsaturated fatty acids, such as linolenic acid, from plant membranes. The enzyme lipoxygenase then catalyzes the introduction of molecular oxygen to form a hydroperoxide intermediate. This intermediate serves as a substrate for a range of enzymes, including allene (B1206475) oxide synthase (AOS), hydroperoxide lyase (HPL), and divinyl ether synthase (DES), the last of which is responsible for the formation of ether-linked fatty acids.
Below is a diagram illustrating the position of this compound within the broader context of the plant lipoxygenase pathway.
Experimental Protocols
While a specific protocol for the isolation of this compound from plant material is not extensively documented, a generalized workflow can be inferred from established methods for the purification of lipoxygenase and the extraction of lipids.
Isolation and Purification of Lipoxygenase (LOX) from Plant Tissue
This protocol describes a general method for the purification of the lipoxygenase enzyme, a critical component in the biosynthesis of this compound.
Materials:
-
Plant tissue (e.g., soybean seeds, potato tubers)
-
Extraction Buffer: 50 mM sodium phosphate (B84403) buffer (pH 6.8)
-
Dialysis tubing (10 kDa MWCO)
-
Chromatography columns (e.g., Phenyl-Sepharose, DEAE-Sepharose)
-
Protein concentration assay kit (e.g., Bradford)
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cell debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-60% saturation. Stir for 1 hour at 4°C.
-
Pellet Collection: Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of extraction buffer.
-
Dialysis: Dialyze the resuspended pellet against the extraction buffer overnight at 4°C to remove excess ammonium sulfate.
-
Hydrophobic Interaction Chromatography: Apply the dialyzed sample to a Phenyl-Sepharose column equilibrated with the extraction buffer containing 1M ammonium sulfate. Elute the bound proteins with a decreasing gradient of ammonium sulfate.
-
Ion Exchange Chromatography: Pool the active fractions from the previous step and apply to a DEAE-Sepharose column equilibrated with the extraction buffer. Elute with a linear gradient of NaCl.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Quantitative Data and Characterization
The definitive characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. The following table summarizes the expected analytical data based on its chemical structure and data from related compounds.
| Parameter | Value / Expected Value | Method of Determination |
| Molecular Formula | C18H28O3 | Mass Spectrometry |
| Molecular Weight | 292.42 g/mol | Mass Spectrometry |
| Purity | >98% (Commercially available standard) | HPLC, GC-MS |
| 1H NMR (CDCl3, δ ppm) | ~5.3-6.5 (olefinic protons), ~3.5-4.0 (protons adjacent to ether oxygen), ~2.3 (protons alpha to carboxyl), ~0.9 (terminal methyl) | Nuclear Magnetic Resonance (NMR) |
| 13C NMR (CDCl3, δ ppm) | ~179 (carboxyl carbon), ~120-140 (olefinic carbons), ~70-80 (carbons of ether linkage), ~14 (terminal methyl) | Nuclear Magnetic Resonance (NMR) |
| Mass Spectrum (m/z) | [M-H]- at 291.20, characteristic fragmentation pattern | LC-MS/MS |
Biological Activity and Potential Signaling Pathways
Unsaturated fatty acids, including ether lipids, are known to possess a range of biological activities, notably antimicrobial and immunomodulatory effects. While the specific signaling pathways for this compound are still under investigation, it is hypothesized to function in a manner similar to other related lipids.
One proposed mechanism of action for antimicrobial fatty acids involves the disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. Furthermore, these lipids can modulate host immune responses. For instance, they can influence the activity of immune cells by interacting with cell surface receptors like Toll-like receptors (TLRs) or by being metabolized into signaling molecules that regulate inflammatory pathways.
The diagram below illustrates a hypothetical signaling pathway for the immunomodulatory effects of an unsaturated fatty acid.
Conclusion and Future Directions
This compound represents an intriguing molecule at the intersection of plant biology and lipid chemistry. Its origin in the plant lipoxygenase pathway suggests a role in plant defense, while its structural similarity to other bioactive lipids points towards potential applications in human health, particularly as an antimicrobial or immunomodulatory agent.
Future research should focus on the development of specific and efficient methods for the isolation of this compound from natural sources or its total chemical synthesis. Elucidating its precise molecular targets and downstream signaling pathways will be crucial in harnessing its therapeutic potential. The continued investigation of this and other ether lipids will undoubtedly open new avenues for the development of novel pharmaceuticals and research tools.
The Biosynthesis of 14(Z)-Etherolenic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(Z)-Etherolenic acid is a specialized fatty acid belonging to the class of divinyl ethers, which are oxylipins produced in various plant species. These compounds are of significant interest due to their potential roles in plant defense mechanisms against pathogens and pests. Understanding the biosynthesis of this compound is crucial for harnessing its biological activity for applications in agriculture and medicine. This technical guide provides an in-depth overview of the biosynthetic pathway, including the key enzymes, their kinetics, detailed experimental protocols for their study, and methods for the quantification of relevant metabolites.
The Core Biosynthetic Pathway
The biosynthesis of this compound in plants is a two-step enzymatic process that begins with the polyunsaturated fatty acid, α-linolenic acid. The pathway involves the sequential action of a lipoxygenase (LOX) and a divinyl ether synthase (DES).
-
Lipoxygenation of α-Linolenic Acid: The first step is the stereospecific oxygenation of α-linolenic acid (18:3) by a 13-lipoxygenase. This enzyme introduces molecular oxygen at the C-13 position of the fatty acid chain, forming the hydroperoxy intermediate, (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).
-
Divinyl Ether Formation: The unstable 13-HPOT intermediate is then rapidly converted by a specific divinyl ether synthase into this compound. The systematic name for this compound is (9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid.[1]
This pathway is analogous to the formation of other divinyl ether fatty acids, such as colneleic acid and colnelenic acid, which are derived from 9-hydroperoxides of linoleic and α-linolenic acids, respectively.[2] The specificity of the initial lipoxygenase (9-LOX vs. 13-LOX) determines the type of divinyl ether produced.
References
Unveiling 14(Z)-Etherolenic Acid: A Technical Guide to Its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(Z)-Etherolenic acid, a member of the divinyl ether fatty acid family, is a specialized oxylipin found in the plant kingdom. These compounds are gaining interest in the scientific community for their potential biological activities, including roles in plant defense mechanisms. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for researchers and professionals in drug development.
Natural Sources of this compound
This compound, systematically named (9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid, is not ubiquitously distributed in nature. Its presence has been identified in a select number of plant species, where it is synthesized as part of their defense response. The primary known natural sources include:
-
Garlic (Allium sativum) : The bulbs of garlic are a significant source of this compound and related divinyl ether fatty acids.[1]
-
Ranunculus Species (Buttercups) : The leaves of various Ranunculus species are known to produce a range of divinyl ether fatty acids, including isomers of etherolenic acid.[2][3]
While not definitively quantified for this compound specifically, studies on related divinyl ether fatty acids in other plants provide context for potential concentrations. For instance, in potato leaves infected with late blight, the related divinyl ether colnelenic acid can accumulate to levels of approximately 24 nmol per gram of fresh weight tissue.[4] In garlic roots, 13-lipoxygenase-derived divinyl ethers have been quantified in the range of 0.3–0.6 nmol per gram of fresh weight.
Table 1: Quantitative Data on Divinyl Ether Fatty Acids in Natural Sources
| Plant Source | Compound | Concentration (nmol/g fresh weight) | Reference |
| Infected Potato Leaves | Colnelenic Acid | ~24 | [4] |
| Garlic Roots | 13-LOX-derived divinyl ethers | 0.3 - 0.6 |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process initiated from the polyunsaturated fatty acid, α-linolenic acid. This pathway is a branch of the broader oxylipin pathway, which is crucial for plant defense signaling.[5][6]
The key enzymes involved are:
-
Lipoxygenase (LOX) : This enzyme catalyzes the dioxygenation of α-linolenic acid to form a hydroperoxide intermediate.
-
Divinyl Ether Synthase (DES) : This enzyme then converts the hydroperoxide into the characteristic divinyl ether structure of this compound.[3]
Biosynthesis of this compound from α-Linolenic Acid.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of divinyl ether fatty acids from plant tissues, which can be adapted for garlic bulbs or Ranunculus leaves.
Materials:
-
Fresh plant material (e.g., garlic bulbs, Ranunculus leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol
-
0.9% NaCl solution
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to quench enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a suitable glass container.
-
Add a mixture of chloroform:methanol (1:2, v/v) to the tissue powder. The ratio of solvent to tissue should be approximately 20:1 (v/v).
-
Homogenize the mixture using a blender or homogenizer for 2-5 minutes.
-
Add 1 volume of chloroform to the homogenate and mix thoroughly.
-
Add 1 volume of 0.9% NaCl solution to induce phase separation.
-
Centrifuge the mixture at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting lipid extract can be stored under nitrogen at -20°C for further analysis.
Workflow for the extraction of lipids containing this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Lipid extract
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Water
-
Formic acid
-
This compound standard (if available)
Procedure:
-
Redissolve the lipid extract in a suitable solvent, such as acetonitrile or methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with a reversed-phase C18 column.
-
Prepare the mobile phase, typically a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be from 50% acetonitrile to 100% acetonitrile over 30 minutes.
-
Set the detector to monitor at the UV absorbance maximum for divinyl ethers, which is around 234 nm.
-
Inject the sample and run the HPLC analysis.
-
Identify the peak corresponding to this compound by comparing the retention time with that of a standard, or by collecting the fraction and confirming its identity using mass spectrometry.
-
Quantify the amount of this compound by comparing the peak area with a calibration curve generated from known concentrations of a standard.
Signaling Pathways and Biological Activity
Oxylipins, including divinyl ether fatty acids, are well-established signaling molecules in plants, particularly in response to biotic and abiotic stress.[5][6] While the specific signaling cascade for this compound is not fully elucidated, its biosynthesis via the lipoxygenase pathway places it within the complex network of plant defense signaling.
Isomers of etherolenic acid have demonstrated antimicrobial properties against phytopathogenic bacteria, suggesting a direct role in plant defense. These compounds may exert their effects by disrupting bacterial cell membranes or interfering with essential metabolic processes.
Proposed role of this compound in plant defense signaling.
Conclusion
This compound represents a fascinating and relatively underexplored area of natural product chemistry. Its presence in common plants like garlic and its involvement in defense pathways highlight its potential for further investigation, particularly in the context of developing new antimicrobial agents or understanding plant-pathogen interactions. The methodologies outlined in this guide provide a solid foundation for researchers to extract, quantify, and study this intriguing molecule. Further research is warranted to fully elucidate its specific signaling roles and to explore its potential applications in medicine and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of new divinyl ether oxylipins in Ranunculus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pathway for biosynthesis of divinyl ether fatty acids in green leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Divinyl ether fatty acid synthesis in late blight-diseased potato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid-derived signals in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic and Biological Profile of 14(Z)-Etherolenic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental spectroscopic data and detailed synthesis protocols for 14(Z)-Etherolenic acid are not extensively available in public scientific literature. This guide provides representative data based on closely related divinyl ether fatty acids and general experimental methodologies.
Introduction
This compound is a specialized oxylipin, a family of oxygenated fatty acids that play crucial roles in plant physiology and defense. As a divinyl ether fatty acid, its unique structural characteristics, conferred by the ether linkage within the fatty acid chain, are of significant interest to researchers exploring novel bioactive compounds. This technical guide consolidates the available information on its spectroscopic properties, outlines general experimental protocols for its study, and situates it within the broader context of oxylipin signaling pathways.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₈O₃ |
| Molecular Weight | 292.41 g/mol |
| IUPAC Name | (9Z,11E,14Z)-12-((1Z,3Z)-hexa-1,3-dien-1-yloxy)dodeca-9,11-dienoic acid |
| CAS Number | 220308-61-2 |
Spectroscopic Data
Due to the limited availability of specific data for this compound, the following tables present expected spectroscopic characteristics based on analyses of isomeric forms and related divinyl ether fatty acids.
Table 1: Representative ¹H NMR Spectroscopic Data
Solvent: CDCl₃. Chemical shifts (δ) are reported in ppm.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Olefinic Protons | 5.30 - 6.50 | m |
| Methylene Protons (allylic) | 2.00 - 2.80 | m |
| Methylene Protons (aliphatic) | 1.20 - 1.60 | m |
| Terminal Methyl Protons | 0.90 - 1.00 | t |
Table 2: Representative ¹³C NMR Spectroscopic Data
Solvent: CDCl₃. Chemical shifts (δ) are reported in ppm.
| Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Acid Carbon | ~179 |
| Olefinic Carbons | 125 - 135 |
| Aliphatic Methylene Carbons | 22 - 34 |
| Terminal Methyl Carbon | ~14 |
Table 3: Representative Mass Spectrometry Data
| Ionization Mode | Expected [M-H]⁻ (m/z) | Key Fragmentation Ions |
| Electrospray (ESI) | 291.20 | Fragments corresponding to cleavage at the ether linkage and loss of the carboxylic acid group. |
Table 4: Representative Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |
| C-H Stretch (Alkenyl) | 3000-3100 | Medium |
| C-H Stretch (Alkyl) | 2850-2960 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=C Stretch (Alkenyl) | 1600-1680 | Medium |
| C-O Stretch (Ether) | 1080-1150 | Strong |
Experimental Protocols
The following are generalized protocols for the isolation and analysis of divinyl ether fatty acids from plant sources.
1. General Protocol for Isolation and Purification from Plant Material
This protocol is adapted from methods used for the isolation of oxylipins from plant tissues.
-
Tissue Homogenization: Fresh plant material (e.g., leaves of Ranunculus species) is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Lipid Extraction: The powdered tissue is extracted with a cold solvent mixture, typically chloroform (B151607):methanol (1:2, v/v), to precipitate proteins and solubilize lipids.
-
Phase Separation: The addition of chloroform and water induces phase separation. The lower organic phase, containing the lipids, is collected.
-
Solid-Phase Extraction (SPE): The crude lipid extract is fractionated using SPE with a silica-based sorbent. A step-wise gradient of solvents with increasing polarity is used to elute different lipid classes. Divinyl ether fatty acids are typically eluted with a mixture of diethyl ether and acetic acid.
-
High-Performance Liquid Chromatography (HPLC): The fraction containing the divinyl ether fatty acids is further purified by reversed-phase HPLC to isolate the specific compound of interest.
2. General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: Purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Mass Spectrometry: The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization (ESI) in negative ion mode to determine the accurate mass and fragmentation pattern.
-
Infrared Spectroscopy: A thin film of the purified compound is prepared on a salt plate (e.g., NaCl or KBr), and the IR spectrum is recorded using an FTIR spectrometer.
Biosynthesis and Signaling Pathway
This compound is synthesized in plants through the oxylipin pathway, which is initiated in response to stimuli such as wounding or pathogen attack.
The diagram above illustrates the enzymatic cascade leading to the formation of this compound. Stress signals activate phospholipases, which release linolenic acid from membrane lipids. Lipoxygenase (LOX) then oxygenates linolenic acid to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT). Finally, divinyl ether synthase (DES) converts 13-HPOT into this compound, which can then participate in downstream signaling events related to plant defense.
This workflow outlines the key steps for the isolation, purification, and structural characterization of divinyl ether fatty acids from plant sources.
Conclusion
This compound represents a fascinating and relatively understudied class of bioactive lipids. While detailed spectroscopic and synthetic data remain to be fully elucidated and published, the general understanding of its biosynthesis and the analytical techniques available for its characterization provide a solid foundation for future research. This guide serves as a starting point for scientists and researchers interested in exploring the chemical and biological properties of this unique oxylipin, with the potential for applications in drug development and agricultural science.
14(Z)-Etherolenic Acid as a Plant Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14(Z)-Etherolenic acid is a specialized fatty acid derivative found in plants, classified as a divinyl ether oxylipin. It is synthesized from α-linolenic acid via the lipoxygenase (LOX) pathway, a crucial route for the production of signaling molecules involved in plant defense and development. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, physiological roles, and the analytical methods for its study. Particular emphasis is placed on its involvement in plant defense signaling, with detailed experimental protocols and data presented to aid researchers in this field.
Introduction
Plants produce a vast arsenal (B13267) of secondary metabolites to interact with their environment. Among these, oxylipins, which are oxygenated fatty acid derivatives, have emerged as critical signaling molecules. The divinyl ether fatty acids are a unique class of oxylipins, and this compound is a prominent member derived from the ubiquitous α-linolenic acid. Initially identified in garlic bulbs and the leaves of meadow buttercup, its presence is often associated with plant responses to biotic stress, suggesting a role in defense mechanisms against pathogens.[1][2] This guide will delve into the technical details of this compound as a plant metabolite, providing a resource for its study and potential applications.
Chemical Properties and Structure
This compound is an 18-carbon fatty acid characterized by a divinyl ether linkage. Its systematic name is (9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 220308-61-2 | - |
| Molecular Formula | C₁₈H₂₈O₃ | - |
| Molecular Weight | 292.41 g/mol | - |
| Systematic Name | (9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid | [2] |
Biosynthesis of this compound
The biosynthesis of this compound is initiated from α-linolenic acid (18:3) and proceeds through the lipoxygenase (LOX) pathway. This pathway is a key source of various oxylipin signaling molecules in plants.
The key steps are:
-
Release of α-Linolenic Acid: Phospholipases release α-linolenic acid from membrane lipids in response to stimuli.
-
Oxygenation by 13-Lipoxygenase (13-LOX): The enzyme 13-LOX catalyzes the introduction of molecular oxygen at the C-13 position of α-linolenic acid, forming (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).
-
Conversion by Divinyl Ether Synthase (DES): The 13-HPOT is then converted into this compound by the action of a specific divinyl ether synthase (DES), which is a member of the CYP74 family of cytochrome P450 enzymes.[1]
Figure 1: Biosynthesis pathway of this compound.
Physiological Role in Plants
The primary recognized role of this compound and related divinyl ethers is in plant defense against pathogens.
-
Antimicrobial Activity: Divinyl ethers, including colnelenic acid, a related compound, have been shown to possess inhibitory activity against pathogens like Phytophthora infestans, the causative agent of late blight in potato.[3]
-
Accumulation upon Infection: The concentration of divinyl ether fatty acids increases significantly in plant tissues upon pathogen infection. For instance, in potato leaves infected with P. infestans, the level of colnelenic acid can reach up to 24 nmol (approximately 7 µg) per gram of fresh weight.[3] This rapid accumulation suggests an active role in the defense response.
Table 2: Accumulation of Divinyl Ether Fatty Acids in Infected Potato Leaves
| Plant Cultivar | Treatment | Divinyl Ether Concentration (nmol/g FW) | Reference |
| Matilda (resistant) | P. infestans infection | ~24 | [3] |
| Bintje (susceptible) | P. infestans infection | Lower than Matilda | [3] |
Signaling Pathway
While a complete signaling pathway for this compound has not been fully elucidated, evidence points towards its integration with known plant defense signaling networks. The biosynthesis of divinyl ethers is transcriptionally regulated by key defense-related hormones.
-
Positive Regulation: The expression of genes encoding divinyl ether synthase (DES) is induced by methyl jasmonate and ethylene, two major plant defense hormones.[4]
-
Negative Regulation: Conversely, salicylic (B10762653) acid, another critical defense hormone that can be antagonistic to the jasmonate/ethylene pathways, has been shown to suppress the induction of DES expression.[4]
This regulatory interplay suggests that this compound acts as a component of the jasmonate/ethylene-mediated defense response. A putative signaling pathway can be proposed where pathogen perception leads to the activation of these hormonal pathways, which in turn upregulate the biosynthesis of this compound, contributing to the overall defense response.
Figure 2: Putative signaling pathway for this compound.
Experimental Protocols
Extraction of this compound from Plant Tissue
This protocol is adapted from methods used for the extraction of oxylipins from plant leaves.
Materials:
-
Fresh plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: Dichloromethane:Methanol (B129727) (2:1, v/v)
-
Internal standard (e.g., a deuterated fatty acid)
-
Centrifuge tubes
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Harvest fresh leaf tissue (e.g., 1 g) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add a known amount of internal standard to the tube for quantification.
-
Add 10 mL of ice-cold extraction solvent to the tube.
-
Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with 5 mL of the extraction solvent, centrifuge, and combine the supernatants.
-
Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Re-suspend the dried extract in a small volume of a suitable solvent (e.g., 50% methanol) for SPE cleanup.
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the re-suspended extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the fatty acids with methanol or acetonitrile.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the final sample in a small volume of a solvent compatible with the analytical method (e.g., methanol for LC-MS).
Figure 3: Experimental workflow for the extraction of this compound.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of oxylipins.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined empirically or from the literature.
-
Quantification: Generate a standard curve using authentic standards of this compound of known concentrations. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Gene Expression Analysis by RT-qPCR
To study the regulation of this compound biosynthesis, the expression of key genes like 13-LOX and DES can be analyzed by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Procedure:
-
RNA Extraction: Extract total RNA from plant tissue treated with elicitors (e.g., methyl jasmonate) or infected with pathogens, alongside control samples.
-
DNase Treatment: Treat the RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using gene-specific primers for the target genes (13-LOX, DES) and a reference gene (e.g., actin or ubiquitin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 3: Example Data from Gene Expression Analysis
| Gene | Treatment | Fold Change (vs. Control) |
| DES | Methyl Jasmonate | Increased |
| DES | Ethylene | Increased |
| DES | Salicylic Acid | Decreased |
Note: The fold change values are qualitative and would need to be determined experimentally.
Conclusion and Future Perspectives
This compound is an intriguing plant metabolite with a clear role in the complex network of plant defense. Its biosynthesis via the LOX pathway and its regulation by key defense hormones place it at the heart of the plant's response to biotic stress. While its direct antimicrobial properties and accumulation upon infection are established, the detailed molecular mechanisms of its perception and signal transduction remain an exciting area for future research. The identification of receptors and downstream signaling components will be crucial to fully understand its function. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of this compound and other divinyl ether fatty acids in plant biology and their potential for applications in crop protection and drug development.
References
- 1. A pathway for biosynthesis of divinyl ether fatty acids in green leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divinylether fatty acids - Wikipedia [en.wikipedia.org]
- 3. Divinyl ether fatty acid synthesis in late blight-diseased potato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coordinated transcriptional regulation of the divinyl ether biosynthetic genes in tobacco by signal molecules related to defense - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Preliminary Biological Activity of 14(Z)-Etherolenic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activities of 14(Z)-Etherolenic acid. This guide, therefore, extrapolates its potential preliminary biological activities based on its structural characteristics and the well-documented activities of structurally related compounds, namely polyunsaturated fatty acids (PUFAs), conjugated linoleic acids (CLAs), and ether lipids. The experimental protocols and potential mechanisms of action are presented to guide future research into this specific molecule.
Introduction to this compound
This compound is an 18-carbon fatty acid characterized by a cis double bond at the 14th position and an ether linkage. Its full chemical name is (9Z,11E)-12-[(1Z,3Z)-1,3-Hexadien-1-yloxy]-9,11-dodecadienoic acid. The presence of both an ether linkage and conjugated double bonds suggests it may possess unique biological properties, potentially combining the characteristics of ether lipids and conjugated fatty acids.
Predicted Biological Activities Based on Structural Analogs
Based on its structural features, this compound is predicted to exhibit anti-inflammatory and anticancer activities, similar to other PUFAs and CLAs.
Potential Anti-inflammatory Activity
Many PUFAs and CLAs are known to modulate inflammatory responses.[1][2] It is hypothesized that this compound could exhibit similar properties.
Quantitative Data from Analogous Compounds:
The following table summarizes the anti-inflammatory effects of various fatty acids on the production of inflammatory mediators. This data provides a reference for the potential potency of this compound.
| Compound | Cell Line | Stimulant | Mediator Measured | Concentration | % Inhibition / Effect | Reference |
| cis-9, trans-11 CLA | Bovine Mammary Epithelial (BME-UV1) | LPS (20 µM) | TNF-α mRNA | 50 µM | Significant Reduction | [1] |
| trans-10, cis-12 CLA | Bovine Mammary Epithelial (BME-UV1) | LPS (20 µM) | IL-6 mRNA | 50 µM | Significant Reduction | [1] |
| α-Linolenic Acid | Bovine Mammary Epithelial (BME-UV1) | LPS (20 µM) | IL-1β mRNA | 50 µM | Significant Reduction | [2] |
| γ-Linolenic Acid | Bovine Mammary Epithelial (BME-UV1) | LPS (20 µM) | Pro-inflammatory Cytokines | 50 µM | Homogeneous Reduction | [1] |
| Linoleic Acid | Bovine Mammary Epithelial (BME-UV1) | LPS (20 µM) | Pro-inflammatory Cytokines | 50 µM | Homogeneous Reduction | [1] |
| Conjugated Linoleic Acid | Human (young athletic males) | Exhaustive Exercise | TNF-α (serum) | 5.6 g/day (2 weeks) | Significant Decrease | [3] |
| Conjugated Linoleic Acid | Human (young athletic males) | Exhaustive Exercise | hs-CRP (serum) | 5.6 g/day (2 weeks) | Significant Decrease | [3] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a common method for assessing the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various non-toxic concentrations of the test compound (e.g., this compound) for 2 hours.
-
Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubating for 24 hours.
-
Measurement of Nitric Oxide (NO): The production of NO, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.
-
Data Analysis: The percentage inhibition of NO and cytokine production by the test compound is calculated relative to the LPS-only treated control. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.
Mandatory Visualization: Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Potential Signaling Pathways in Inflammation
PUFAs and CLAs often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and PPAR pathways.[1][2]
Mandatory Visualization: Potential Anti-inflammatory Signaling Pathways
Caption: Hypothesized modulation of NF-κB and PPARγ pathways.
Potential Anticancer Activity
PUFAs have demonstrated anticancer effects in various cancer cell lines by inhibiting proliferation and inducing apoptosis.[6][7] It is plausible that this compound could share these properties.
Quantitative Data from Analogous Compounds:
The following table presents the anti-proliferative activity of related fatty acids on different cancer cell lines.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| α-Linolenic Acid | Breast Cancer (MCF-7) | Cell Proliferation | - | Attenuated proliferation | [8] |
| Arachidonic Acid | Breast Cancer (MCF-7) | Cell Proliferation | - | Attenuated proliferation | [8] |
| Omega-3 PUFAs | Acidic Cancer Cells | Cell Viability | - | Selectively killed cancer cells | [9] |
| Docosahexaenoic acid (DHA) | Prostate Cancer | Tumor Growth | - | Suppressed tumor growth | [10] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.
Mandatory Visualization: Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Potential Signaling Pathways in Cancer
PUFAs can influence cancer cell survival and proliferation by modulating signaling pathways such as the PI3K/Akt pathway.[10]
Mandatory Visualization: Potential Anticancer Signaling Pathway
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest it may possess noteworthy anti-inflammatory and anticancer properties. The information and protocols provided in this guide serve as a foundational framework for initiating the investigation of this novel fatty acid. Future research should focus on in vitro screening to confirm these predicted activities, followed by more in-depth mechanistic studies to elucidate the specific signaling pathways it modulates. Such research will be crucial in determining the potential of this compound as a therapeutic agent.
References
- 1. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells | animal | Cambridge Core [cambridge.org]
- 3. Anti-inflammatory effects of conjugated linoleic acid on young athletic males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer [mdpi.com]
- 8. A mechanism underlying the effects of polyunsaturated fatty acids on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Polyunsaturated fatty acids affect the localization and signaling of PIP3/AKT in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 14(Z)-Etherolenic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 14(Z)-Etherolenic acid, a complex ether-linked polyunsaturated fatty acid. The information is intended for use in research and development settings.
Introduction
This compound, with the systematic name (9Z,11E)-12-[(1Z,3Z)-1,3-hexadienyloxy]-9,11-dodecadienoic acid, is a specialized fatty acid characterized by an ether linkage connecting a conjugated diene side chain to a dodecadienoic acid backbone. Ether lipids, as a class, are known to play significant roles in cellular functions, including membrane structure, cell signaling, and protection against oxidative stress.[1][2] The unique structure of this compound suggests potential involvement in specific biological pathways, making its synthesis crucial for further investigation into its physiological and pharmacological properties. Some isomers of etherolenic acid have demonstrated antimicrobial properties, highlighting the potential for this class of molecules in drug discovery.
Retrosynthetic Analysis
A convergent retrosynthetic strategy is proposed for the synthesis of this compound. The target molecule can be disconnected at the ether linkage, leading to two key fragments: a C12 functionalized dodecadienoic acid derivative (Synth A) and a C6 conjugated hexadienol derivative (Synth B). The ether linkage can be formed via a Williamson ether synthesis.
References
Application Notes and Protocols for the Quantification of 14(Z)-Etherolenic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(Z)-Etherolenic acid is a specialized oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. In plants, it is synthesized via the lipoxygenase (LOX) pathway and has been noted for its potential role in plant defense mechanisms, including its antimicrobial properties.[1] The quantification of this compound in plant extracts is crucial for understanding its physiological roles, assessing its potential as a biomarker for plant health and stress responses, and exploring its pharmacological applications.
These application notes provide a comprehensive overview and detailed protocols for the extraction, identification, and quantification of this compound from plant tissues. The methodologies are designed to offer a framework that can be adapted to specific research needs, from basic plant science to drug discovery and development.
Biosynthesis of this compound
This compound is a downstream product of the lipoxygenase (LOX) pathway, a major route for the metabolism of polyunsaturated fatty acids in plants. The biosynthesis begins with the oxygenation of α-linolenic acid (C18:3) by a specific 13-lipoxygenase enzyme to form 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). This hydroperoxide is then converted by a divinyl ether synthase (DES) into this compound.[2]
Biosynthesis of this compound.
Experimental Protocols
The quantification of this compound requires careful sample preparation and sensitive analytical techniques. The following protocols provide a general workflow that can be optimized for specific plant matrices.
Protocol 1: Extraction of Total Lipids from Plant Tissue
This protocol describes a general method for the extraction of total lipids, including this compound, from plant material.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Harvest and immediately freeze the plant tissue in liquid nitrogen to quench enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a suitable tube.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue powder. A common ratio is 20 mL of solvent per gram of tissue.
-
Homogenize the mixture thoroughly.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to prevent degradation of the fatty acids.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for further analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the preferred method for the quantification of oxylipins due to its high sensitivity and selectivity, which often allows for analysis without derivatization.
Materials:
-
Lipid extract from Protocol 1
-
This compound analytical standard (commercially available from suppliers such as Larodan).[3]
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase HPLC column.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-20 min, 95% B; 20.1-25 min, 30% B. The flow rate would be around 0.3 mL/min. (Note: This gradient is a starting point and should be optimized).
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound (m/z 291.2 [M-H]⁻) should be isolated and fragmented. Specific product ions should be monitored for quantification and qualification. The exact MRM transitions should be determined by infusing the analytical standard.
-
-
Analysis: Inject the prepared standards and the resuspended lipid extracts onto the HPLC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the plant extracts by comparing their peak areas to the calibration curve.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for fatty acid analysis, but it requires derivatization to increase the volatility of the analytes.
Materials:
-
Lipid extract from Protocol 1
-
Derivatization agent (e.g., BF₃-methanol or trimethylsilyldiazomethane).
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column.
Procedure:
-
Derivatization (Methylation with BF₃-methanol):
-
To the dried lipid extract, add a known volume of BF₃-methanol solution (e.g., 1 mL of 14% BF₃-methanol).
-
Heat the mixture at 60-100°C for a specified time (e.g., 10-30 minutes).
-
Cool the reaction mixture and add hexane (e.g., 1 mL) and saturated NaCl solution (e.g., 1 mL).
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Conditions (Example):
-
Column: A polar capillary column (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A typical program could be: initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes. (Note: This program is a starting point and should be optimized).
-
Carrier Gas: Helium.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
-
-
Analysis and Quantification:
-
Inject the derivatized sample into the GC-MS.
-
Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.
-
Quantification can be performed using an internal standard added before derivatization or by external calibration with a derivatized this compound standard.
-
Workflow for Quantification.
Data Presentation
Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison across different samples or experimental conditions.
Table 1: Quantification of this compound in Various Plant Extracts
| Plant Species | Tissue Type | Treatment | This compound Concentration (ng/g fresh weight) ± SD |
| Solanum lycopersicum | Leaf | Control | 150.2 ± 12.5 |
| Solanum lycopersicum | Leaf | Pathogen Inoculated | 475.8 ± 35.1 |
| Arabidopsis thaliana | Rosette | Control | 85.6 ± 7.9 |
| Arabidopsis thaliana | Rosette | Wounded | 210.4 ± 18.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway and Biological Relevance
Fatty acid-derived molecules, including oxylipins like this compound, are integral components of plant defense signaling.[1][4][5] While the specific downstream signaling cascade for this compound is not yet fully elucidated, it is understood to be part of the broader plant defense response. The production of divinyl ethers is often induced by pathogen attack, suggesting a role in either direct antimicrobial activity or as a signal to activate further defense mechanisms.[6]
The potential involvement of this compound in plant defense makes it a molecule of interest for drug development, particularly in the search for new antimicrobial agents. Furthermore, understanding its role in plant physiology could lead to the development of strategies for enhancing crop resilience.
Hypothesized Role in Plant Defense.
Conclusion
The quantification of this compound in plant extracts is a key step in unraveling its biological significance. The protocols outlined here provide a robust framework for researchers in plant science and drug development. The use of HPLC-MS/MS is recommended for its sensitivity and specificity. As research in this area progresses, a deeper understanding of the signaling pathways involving this compound will likely emerge, further highlighting its importance in plant biology and its potential for therapeutic applications.
References
- 1. Fatty Acid-derived signals in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pathway for biosynthesis of divinyl ether fatty acids in green leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of divinyl ether-containing polyunsaturated fatty acids in transgenic potato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14(Z)-Etherolenic Acid in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(Z)-Etherolenic acid, a polyunsaturated fatty acid, has garnered interest for its potential antimicrobial properties. This document provides detailed application notes and protocols for evaluating its efficacy against various microbial pathogens. The methodologies outlined below are based on established antimicrobial susceptibility testing standards and can be adapted for specific research needs.
Unsaturated fatty acids, including linolenic acid and its isomers, are known to exhibit antimicrobial activity against a range of microorganisms.[1][2] The proposed mechanisms of action often involve disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[3][4][5] Some fatty acids can also interfere with essential metabolic processes like fatty acid synthesis.[1]
Data Presentation: Antimicrobial Activity of Related Fatty Acids
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally similar fatty acids against various bacterial strains. This data serves as a valuable reference for designing experiments with this compound.
| Fatty Acid | Microorganism | MIC (µg/mL) | MIC (mM) | Reference |
| α-Linolenic Acid | Helicobacter pylori | - | - | [4] |
| Linoleic Acid | Staphylococcus aureus | - | - | [1] |
| Oleic Acid | Group A Streptococci | 500 | - | [3] |
| Capric Acid (C10:0) | Campylobacter jejuni | - | - | [5] |
| Lauric Acid (C12:0) | Gram-positive bacteria | - | - | [5] |
| Blend (C6:0, C8:0, C10:0) | Campylobacter coli | 0.43% | - | [6] |
| C6:0 | Salmonella Typhimurium | 0.40% | - | [6] |
Note: The provided MIC values are from various studies and experimental conditions may differ. Direct comparison requires standardized testing.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.[7][8][9][10]
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol (B145695), DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Positive control (bacterial suspension without the test compound)
-
Negative control (broth medium only)
-
Sterile pipette tips and multichannel pipette
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganism.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using the appropriate broth medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compound, as well as to the positive control well. Add 200 µL of uninoculated broth to the negative control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions for the test microorganism.
-
Reading the Results: The MIC is determined as the lowest concentration of this compound that shows no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.
Materials:
-
Results from the MIC assay
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette and spreader
Protocol:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Anti-Biofilm Assay
Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. This assay evaluates the ability of this compound to inhibit biofilm formation.[11][12][13]
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
96-well flat-bottom microtiter plates
-
Bacterial inoculum
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or other suitable solvent for crystal violet
Protocol:
-
Preparation of Plates: Add 100 µL of sterile broth containing serial dilutions of this compound to the wells of a 96-well plate.
-
Inoculation: Add 100 µL of a diluted bacterial culture (adjusted to a starting OD₆₀₀ of ~0.05) to each well. Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.
-
Destaining: Add 200 µL of 95% ethanol to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the destained solution at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of this compound compared to the positive control indicates biofilm inhibition.
Visualizations
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanisms of antimicrobial action.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of a Linolenic Acid Stigmasterol Ester Produced by Lipase-Mediated Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal Effect of Oleic Acid on Group A Streptococci: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of antibacterial activity of liposomal linolenic acid against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. newprairiepress.org [newprairiepress.org]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial and anti-biofilm activity of the lipid extract from Mantidis ootheca on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Antimicrobial and antibiofilm effects of essential fatty acids against clinically isolated vancomycin-resistant Enterococcus faecium [frontiersin.org]
Application Notes and Protocols for Studying 14(Z)-Etherolenic Acid in Plant-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for studying 14(Z)-Etherolenic acid and related divinyl ether oxylipins in the context of plant-pathogen interactions. While specific data for this compound is limited, this document outlines its biosynthesis, potential role in plant defense, and detailed protocols for its extraction, quantification, and functional analysis based on established methods for similar compounds.
Introduction to this compound
This compound is a specialized fatty acid derivative, classified as a divinyl ether oxylipin. Oxylipins are a diverse group of signaling molecules produced in plants and other organisms from the oxidation of polyunsaturated fatty acids.[1] In plants, these compounds are crucial mediators of responses to various biotic and abiotic stresses, including pathogen attack.
Divinyl ethers like etherolenic acid are synthesized from fatty acid hydroperoxides generated by the lipoxygenase (LOX) pathway. Specifically, a divinyl ether synthase (DES) enzyme catalyzes their formation. While research on the precise biological functions of this compound is ongoing, related divinyl ethers, such as colneleic and colnelenic acids, have been shown to accumulate in plants upon pathogen infection and exhibit antimicrobial properties, suggesting a role in plant defense.
Biosynthesis of Etherolenic Acid
The biosynthesis of etherolenic acid begins with the polyunsaturated fatty acid, α-linolenic acid. The pathway involves two key enzymatic steps:
-
Lipoxygenase (LOX): A 13-LOX enzyme oxygenates α-linolenic acid to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT).
-
Divinyl Ether Synthase (DES): This enzyme then converts 13-HPOT into etherolenic acid.
This pathway is a branch of the broader oxylipin pathway, which also leads to the production of other important signaling molecules like jasmonates.
Biosynthesis of Etherolenic Acid from α-Linolenic Acid.
Putative Role in Plant-Pathogen Interactions
The induction of divinyl ether synthesis upon pathogen attack in various plant species points towards their involvement in defense mechanisms. While direct evidence for this compound is scarce, the known antimicrobial activities of related divinyl ethers suggest that it may function in one or more of the following ways:
-
Direct Antimicrobial Activity: Divinyl ethers may directly inhibit the growth of invading pathogens.
-
Signaling Molecule: It could act as a signaling molecule to activate downstream defense responses in the plant.
-
Modulation of Host Response: It might be involved in regulating the hypersensitive response, a form of programmed cell death at the site of infection to limit pathogen spread.
The proposed signaling pathway involves the perception of pathogen-associated molecular patterns (PAMPs) or effectors by the plant cell, leading to the activation of the oxylipin pathway and the subsequent production of divinyl ethers.
Proposed Signaling Pathway of Divinyl Ethers in Plant Defense.
Quantitative Data on Related Divinyl Ethers
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the antimicrobial activities of the closely related divinyl ethers, colneleic acid and colnelenic acid, against various plant pathogens. This data can serve as a preliminary guide for designing experiments with this compound.
| Compound | Pathogen | Bioassay | Concentration | Effect | Reference |
| Colnelenic Acid | Phytophthora infestans | Mycelial Growth Inhibition | 100 µM | Significant inhibition | [2] |
| Colneleic Acid | Phytophthora infestans | Mycelial Growth Inhibition | 100 µM | Significant inhibition | [2] |
| Colnelenic Acid | Phytophthora parasitica var. nicotianae | Zoospore Germination Inhibition | 50 µM | ~50% inhibition | [3] |
| Colneleic Acid | Phytophthora parasitica var. nicotianae | Zoospore Germination Inhibition | 50 µM | ~40% inhibition | [3] |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of oxylipins and can be applied to the study of this compound.
Protocol 1: Extraction of Divinyl Ethers from Plant Tissue
This protocol describes the extraction of oxylipins, including divinyl ethers, from plant material for subsequent analysis.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 2-propanol/water/HCl (2:1:0.002, v/v/v)
-
Internal standards (e.g., deuterated oxylipin standards)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 100 mg of the powdered tissue to a centrifuge tube.
-
Add 1 mL of ice-cold extraction solvent and the internal standards.
-
Vortex thoroughly for 1 minute.
-
Add 1 mL of dichloromethane and vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the lower organic phase to a new tube.
-
Re-extract the aqueous phase with another 1 mL of dichloromethane.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for SPE.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the oxylipins with an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume of a solvent compatible with the analytical method (e.g., methanol/water for LC-MS).
Workflow for the Extraction of Divinyl Ethers.
Protocol 2: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of oxylipins.[4][5][6][7][8]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and internal standards need to be determined by infusing a pure standard, if available. For related compounds, these transitions are established. For example, for a generic etherolenic acid (C18H28O3, MW: 292.42), the precursor ion would be [M-H]⁻ at m/z 291.2. Product ions would be determined through fragmentation experiments.
-
Optimization: Cone voltage and collision energy should be optimized for each transition to maximize sensitivity.
Quantification:
-
A calibration curve is generated using a serial dilution of a this compound standard of known concentration.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
The concentration of this compound in the samples is determined from the calibration curve.
Protocol 3: In Vitro Antifungal Bioassay - Fungal Spore Germination Inhibition
This bioassay assesses the direct effect of this compound on the germination of fungal spores.[9]
Materials:
-
Fungal pathogen of interest (e.g., Botrytis cinerea, Phytophthora infestans)
-
Spore suspension of the fungus in a suitable germination buffer (e.g., potato dextrose broth)
-
This compound stock solution in a suitable solvent (e.g., ethanol)
-
Microtiter plates (96-well)
-
Microscope
Procedure:
-
Prepare a fresh spore suspension of the fungal pathogen and adjust the concentration to approximately 1 x 10⁵ spores/mL.
-
Prepare serial dilutions of the this compound stock solution in the germination buffer. Include a solvent control (buffer with the same concentration of the solvent used for the stock solution).
-
Add 50 µL of the spore suspension to each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound dilutions or the control to the respective wells.
-
Incubate the plate under conditions optimal for spore germination (e.g., 25°C in the dark) for a predetermined time (e.g., 6-24 hours, depending on the fungal species).
-
After incubation, observe the spores under a microscope. A spore is considered germinated if the length of the germ tube is at least equal to the diameter of the spore.
-
For each treatment, count the number of germinated and non-germinated spores in at least three different fields of view.
-
Calculate the percentage of spore germination for each treatment.
-
Determine the concentration of this compound that causes 50% inhibition of spore germination (IC50).
Protocol 4: Analysis of Plant Defense Gene Expression by RT-qPCR
This protocol measures the expression of plant defense-related genes in response to treatment with this compound.
Materials:
-
Plant seedlings or cell cultures
-
This compound solution
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin)
-
qPCR instrument
Procedure:
-
Treat plant seedlings or cell cultures with a specific concentration of this compound or a solvent control.
-
Harvest the plant material at different time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours) and immediately freeze in liquid nitrogen.
-
Extract total RNA from the samples using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes in the treated samples compared to the control, normalized to the expression of the reference gene.
Conclusion
The study of this compound and other divinyl ethers is a promising area of research in the field of plant-pathogen interactions. While specific data on this particular isomer is still emerging, the protocols and information provided here offer a solid foundation for researchers to investigate its role in plant defense. By adapting established methodologies for oxylipin analysis, scientists can begin to unravel the specific functions of this intriguing molecule and its potential applications in agriculture and drug development. Further research is needed to obtain quantitative data on the biological activities of this compound and to fully elucidate its signaling pathway in plants.
References
- 1. Impact of phyto-oxylipins in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divinyl ether fatty acid synthesis in late blight-diseased potato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a divinyl ether biosynthetic pathway specifically associated with pathogenesis in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. research.wur.nl [research.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spore swelling and germination as a bioassay for the rapid screening of crude biological extracts for antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 14(Z)-Etherolenic Acid in Lipidomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14(Z)-Etherolenic acid is a specialized fatty acid belonging to the class of divinyl ether lipids.[1] These lipids are characterized by an ether linkage in their structure, which imparts unique chemical and biological properties compared to the more common ester-linked fatty acids. Divinyl ether fatty acids are biosynthesized in plants from polyunsaturated fatty acids, such as linolenic acid, through the action of lipoxygenase and divinyl ether synthase enzymes.[1] While research specifically on this compound is emerging, the broader class of ether lipids is gaining significant attention in lipidomics for their roles in membrane structure, cell signaling, and as potential biomarkers for various diseases.[2][3]
These application notes provide a comprehensive overview of the potential applications of this compound in lipidomics studies and detailed protocols for its analysis. The methodologies are based on established techniques for the analysis of ether-linked lipids and can be adapted for the specific investigation of this compound.
Potential Applications in Lipidomics
The unique structure of this compound suggests several potential applications in lipidomics research and drug development:
-
Biomarker Discovery: Alterations in the levels of ether-linked lipids have been associated with various pathological conditions, including metabolic disorders, neurological diseases, and cancer.[2][3][4] Investigating the profile of this compound and its metabolites in biological samples could lead to the discovery of novel biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.
-
Signaling Pathway Elucidation: Ether lipids and their derivatives can act as signaling molecules, modulating various cellular processes.[5][6][7] Studying the impact of this compound on cellular signaling pathways can provide insights into its physiological and pathophysiological roles, potentially identifying new therapeutic targets.
-
Drug Development: As a unique lipid mediator, this compound or its synthetic analogues could be explored for their therapeutic potential. Understanding its mechanism of action is a critical step in the development of novel drugs targeting lipid metabolic pathways.
-
Nutritional Research: Given its plant origin, investigating the presence and metabolism of this compound in different dietary sources and its impact on human health is a promising area of nutritional lipidomics.
Data Presentation
Quantitative data from lipidomics studies involving ether-linked fatty acids should be meticulously organized for clear interpretation and comparison. The following tables provide templates for presenting such data.
Table 1: Quantitative Analysis of this compound in Biological Samples
| Sample ID | Sample Type | Condition | This compound Concentration (ng/mL or ng/mg tissue) | Standard Deviation | p-value |
| Control_01 | Plasma | Healthy | 15.2 | 1.8 | <0.05 |
| Control_02 | Plasma | Healthy | 18.5 | 2.1 | |
| ... | ... | ... | ... | ... | |
| Disease_01 | Plasma | Disease State | 45.8 | 5.3 | |
| Disease_02 | Plasma | Disease State | 52.1 | 6.1 | |
| ... | ... | ... | ... | ... |
Table 2: Comparative Analysis of Ether-Linked Lipid Species
| Lipid Species | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) | Fold Change | p-value |
| This compound | 15.2 ± 1.8 | 45.8 ± 5.3 | 3.01 | <0.01 |
| Etheroleic acid | 22.1 ± 2.5 | 35.4 ± 4.1 | 1.60 | <0.05 |
| Plasmalogen PE(P-18:0/20:4) | 110.7 ± 12.3 | 85.2 ± 9.8 | 0.77 | <0.05 |
| ... | ... | ... | ... | ... |
Experimental Protocols
The following are detailed methodologies for key experiments in the lipidomic analysis of this compound and other ether-linked lipids.
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a modified Folch method for the efficient extraction of a broad range of lipids, including ether-linked species, from plasma or tissue homogenates.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standards (e.g., a synthetic ether lipid analogue not present in the sample)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For plasma/serum: Use 100-200 µL.
-
For tissues: Homogenize ~50 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
-
Internal Standard Spiking: Add a known amount of internal standard to the sample. This is crucial for accurate quantification.
-
Solvent Addition:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample in a glass centrifuge tube.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the analytical method (e.g., methanol/chloroform 1:1 for LC-MS).
Protocol 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of ether-linked fatty acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 or C30 column.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example for a Triple Quadrupole):
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM):
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined based on the molecular weight of this compound (C18H28O3, MW: 292.41) and its fragmentation pattern.
-
Precursor Ion [M-H]⁻: m/z 291.2
-
Product Ions: To be determined by infusion of a standard or by in-silico fragmentation prediction. Characteristic fragments would likely arise from the cleavage of the ether bond and fragmentation of the fatty acid chain.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity of the target transitions.
Data Analysis:
-
Quantify the peak areas of the MRM transitions for this compound and the internal standard.
-
Generate a standard curve using known concentrations of a this compound standard to determine the absolute concentration in the samples.
Visualizations
Signaling Pathway
Ether lipids are precursors to potent signaling molecules and are integral components of cellular membranes, influencing the function of membrane-associated proteins and signaling complexes. The following diagram illustrates a generalized signaling pathway involving ether lipids.
Caption: Generalized signaling pathway of ether-linked fatty acids.
Experimental Workflow
The following diagram outlines the complete workflow for the lipidomic analysis of this compound from biological samples.
Caption: Workflow for lipidomic analysis of this compound.
Logical Relationship: Biosynthesis of Divinyl Ether Fatty Acids
This diagram illustrates the biosynthetic pathway leading to the formation of divinyl ether fatty acids like this compound from polyunsaturated fatty acids.
Caption: Biosynthesis of divinyl ether fatty acids.
Conclusion
The study of this compound and other ether-linked lipids represents a compelling frontier in lipidomics. The protocols and information provided herein offer a foundational framework for researchers to explore the role of these unique molecules in health and disease. As analytical technologies continue to advance, the comprehensive profiling of such specialized lipids will undoubtedly unveil novel biological insights and therapeutic opportunities. It is recommended that researchers validate these general protocols for their specific applications and instrumentation to ensure optimal results.
References
- 1. Divinylether fatty acids - Wikipedia [en.wikipedia.org]
- 2. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 3. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ether Phosphatidylcholine Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling | MDPI [mdpi.com]
- 6. Ether lipid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Divinyl Ether Fatty Acids from Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinyl ether fatty acids are a unique class of oxylipins, which are metabolites of polyunsaturated fatty acids, found in various plant species. These compounds, including colneleic acid and etheroleic acid, are synthesized via the lipoxygenase (LOX) pathway and are often produced in response to pathogen attack or wounding, suggesting a role in plant defense mechanisms.[1][2] Their potential biological activities make them of interest to researchers in plant science, natural product chemistry, and drug development.
This document provides detailed application notes and protocols for the extraction, purification, and analysis of divinyl ether fatty acids from plant tissues.
Biosynthesis of Divinyl Ether Fatty Acids in Plants
The biosynthesis of divinyl ether fatty acids is a two-step enzymatic process initiated from polyunsaturated fatty acids like linoleic acid and α-linolenic acid. The first step involves the oxygenation of the fatty acid by a specific lipoxygenase (LOX), primarily 9-LOX or 13-LOX, to form a fatty acid hydroperoxide. This intermediate is then converted into a divinyl ether structure by the action of a divinyl ether synthase (DES), a specialized cytochrome P450 enzyme.[1]
Data Presentation: Comparison of Extraction Solvents
The choice of solvent is critical for the efficient extraction of lipids, including divinyl ether fatty acids, from plant tissues. The table below summarizes commonly used solvent systems and their characteristics.
| Solvent System | Composition (v/v) | Polarity | Advantages | Disadvantages | Typical Applications |
| Folch Method | Chloroform (B151607):Methanol (B129727) (2:1) | Biphasic (polar & non-polar) | High lipid recovery for a broad range of classes. | Use of toxic chlorinated solvent. | General-purpose lipid extraction. |
| Bligh & Dyer Method | Chloroform:Methanol:Water (1:2:0.8) | Monophasic, then biphasic | Efficient for tissues with high water content. | Use of toxic chlorinated solvent. | Extraction from aqueous samples. |
| Hexane/Isopropanol | Hexane:Isopropanol (3:2) | Non-polar/Polar mixture | Less toxic than chloroform-based methods. | Lower recovery of some polar lipids. | Extraction of neutral lipids. |
| Methanol/MTBE | Methanol:Methyl-tert-butyl ether (1:3) | Biphasic | Avoids chlorinated solvents. | May have lower recovery for certain lipid classes. | Alternative to chloroform-based methods. |
Experimental Protocols
Protocol 1: General Extraction of Divinyl Ether Fatty Acids
This protocol provides a general method for the extraction of divinyl ether fatty acids from fresh plant tissue.
Materials and Reagents:
-
Fresh plant tissue (e.g., potato leaves, garlic bulbs)
-
Liquid nitrogen
-
Mortar and pestle
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., deuterated linoleic acid)
-
Rotary evaporator
-
Centrifuge
-
Glass vials
Procedure:
-
Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
To the powdered tissue, add a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure complete immersion of the sample (e.g., 20 mL per gram of tissue).
-
Add an appropriate internal standard for quantification.
-
Homogenize the mixture thoroughly for 2-3 minutes.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Collection of Lipid Extract:
-
Carefully collect the lower chloroform phase containing the lipids using a glass pipette.
-
Transfer the extract to a clean, pre-weighed round-bottom flask.
-
-
Solvent Evaporation: Evaporate the chloroform under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Resuspend the dried lipid extract in a small volume of chloroform or methanol and store at -80°C under a nitrogen atmosphere to prevent oxidation.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analysis of the extracted divinyl ether fatty acids using reverse-phase HPLC.
Materials and Reagents:
-
Dried lipid extract (from Protocol 1)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Redissolve the dried lipid extract in a suitable mobile phase, such as acetonitrile/water with 0.1% formic acid. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Use a gradient elution program with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid). A typical gradient might be from 30% B to 100% B over 30 minutes.
-
Monitor the elution profile using a UV detector at a wavelength of 234 nm, which is the characteristic absorbance for the conjugated diene system in many divinyl ether fatty acids.
-
-
Quantification: For quantitative analysis, a calibration curve should be prepared using authentic standards of the divinyl ether fatty acids of interest.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of divinyl ether fatty acids from plant tissue.
Quantitative Data
The accumulation of divinyl ether fatty acids can vary significantly depending on the plant species, tissue type, and environmental conditions. For instance, in potato leaves infected with the late-blight pathogen Phytophthora infestans, colnelenic acid has been observed to accumulate to levels of approximately 24 nmol (7 µg) per gram of fresh weight tissue.[3] This highlights the role of these compounds in plant defense responses.
Conclusion
The methods described provide a comprehensive framework for the extraction and analysis of divinyl ether fatty acids from plant tissues. The selection of the appropriate extraction solvent and analytical technique is crucial for obtaining accurate and reproducible results. Further optimization of these protocols may be necessary depending on the specific plant material and the target divinyl ether fatty acids.
References
Application Notes and Protocols for Inducing Plant Defense Responses with Divinyl Ether Fatty Acids
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant-pathogen interactions, a fascinating class of lipid molecules known as divinyl ether fatty acids plays a significant role in orchestrating plant defense responses. While the term "14(Z)-Etherolenic acid" as specified in the initial query does not correspond to a recognized compound in current scientific literature, it is likely a reference to the broader class of etherolenic acids, which are divinyl ether derivatives of linolenic acid. These compounds, along with their linoleic acid-derived counterparts, colneleic and colnelenic acids, are synthesized via the lipoxygenase (LOX) pathway and have demonstrated roles in protecting plants against pathogens.
This document provides detailed application notes and protocols for researchers interested in exploring the induction of plant defense responses using these divinyl ether fatty acids. It covers their biosynthesis, mechanism of action, and methods for their application and analysis, providing a valuable resource for those in plant science and drug development.
Biosynthesis and Signaling Pathway of Divinyl Ether Fatty Acids
Divinyl ether fatty acids are synthesized in plants as part of the oxylipin branch of the lipoxygenase (LOX) pathway, a crucial signaling network involved in plant defense. The biosynthesis is a two-step enzymatic process initiated in response to pathogen attack or other stress signals.
-
Lipoxygenase (LOX) Action: The process begins with the oxygenation of polyunsaturated fatty acids, primarily linoleic acid (18:2) and α-linolenic acid (18:3), by either 9-LOX or 13-LOX enzymes. This reaction produces fatty acid hydroperoxides.
-
Divinyl Ether Synthase (DES) Action: The resulting hydroperoxides are then converted into divinyl ether fatty acids by a specific cytochrome P450 enzyme called divinyl ether synthase (DES). 9-LOX products are converted to colneleic acid (from linoleic acid) and colnelenic acid (from α-linolenic acid), while 13-LOX products are converted to etheroleic acid and etherolenic acid.
The accumulation of these divinyl ethers can contribute to plant defense in two primary ways:
-
Direct Antimicrobial Activity: Divinyl ethers have been shown to possess direct inhibitory effects on the growth of certain plant pathogens, such as the late blight oomycete Phytophthora infestans.
-
Signaling Molecules: While the downstream signaling pathway of divinyl ethers is still under investigation, it is hypothesized that they may act as signaling molecules that induce the expression of defense-related genes, such as pathogenesis-related (PR) genes, and the production of phytoalexins, which are low molecular weight antimicrobial compounds.
Regulation of this pathway is complex and involves crosstalk with other plant hormone signaling pathways, including those of jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene. For instance, the expression of divinyl ether synthase genes can be coordinately regulated by methyl jasmonate and ethylene, while salicylic acid can act as a negative regulator[1].
Quantitative Data on Divinyl Ether Fatty Acid Induction
The accumulation of divinyl ether fatty acids is a quantifiable indicator of a plant's defense response to pathogens. The following tables summarize key quantitative data from published studies.
Table 1: Accumulation of Divinyl Ether Fatty Acids in Potato Leaves Infected with Phytophthora infestans
| Time After Inoculation (hours) | Plant Cultivar | Colneleic Acid (nmol/g FW) | Colnelenic Acid (nmol/g FW) | Reference |
| 48 | Bintje (susceptible) | 0.12 ± 0.03 | 0.13 ± 0.05 | [2] |
| 48 | Matilda (resistant) | 1.02 ± 0.26 | 1.89 ± 0.67 | [2] |
| 96 | Bintje (susceptible) | Not determined | Not determined | [2] |
| 96 | Matilda (resistant) | 15.65 ± 3.74 | 23.63 ± 8.22 | [2] |
Table 2: Antimicrobial Activity of Colnelenic Acid against Phytophthora infestans
| Compound | Concentration (µM) | Inhibition of Mycelial Growth | Reference |
| Colnelenic Acid | 50 | Significant inhibition | [3] |
| Colnelenic Acid | 100 | Strong inhibition | [3] |
| Linoleic Acid (Control) | 100 | No significant inhibition | [3] |
Experimental Protocols
The following section provides detailed protocols for key experiments related to the study of divinyl ether fatty acids in plant defense.
Protocol 1: Pathogen Inoculation and Sample Collection
This protocol describes the inoculation of potato leaves with Phytophthora infestans to induce the production of divinyl ether fatty acids.
Materials:
-
Potato plants (e.g., cultivars Bintje and Matilda)
-
Phytophthora infestans culture
-
Sterile water
-
Petri dishes
-
Filter paper
-
Forceps
-
Liquid nitrogen
Procedure:
-
Grow potato plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 20-22°C).
-
Prepare a zoospore suspension of P. infestans from a fresh culture plate according to standard protocols. Adjust the concentration to approximately 1 x 10^5 zoospores/mL in sterile water.
-
Detach healthy, fully expanded leaves from 4- to 6-week-old potato plants.
-
Place the detached leaves on moist filter paper in Petri dishes.
-
Inoculate the abaxial side of each leaflet with 10 µL droplets of the zoospore suspension. Use sterile water as a mock control.
-
Incubate the plates in a high-humidity chamber at 18-20°C in the dark for 24 hours, followed by a 16-hour light/8-hour dark cycle.
-
Collect leaf tissue samples at various time points (e.g., 24, 48, 72, 96 hours) post-inoculation.
-
Immediately freeze the collected samples in liquid nitrogen and store at -80°C until further analysis.
Protocol 2: Extraction and Analysis of Divinyl Ether Fatty Acids by GC-MS
This protocol outlines the extraction and quantification of divinyl ether fatty acids from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Frozen plant tissue
-
Mortar and pestle
-
Liquid nitrogen
-
Extraction solvent (e.g., ethyl acetate)
-
Internal standard (e.g., a deuterated fatty acid)
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas stream
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system with a suitable column (e.g., HP-5MS)
Procedure:
-
Extraction:
-
Grind approximately 100 mg of frozen plant tissue to a fine powder in a mortar and pestle under liquid nitrogen.
-
Transfer the powder to a glass tube and add 2 mL of extraction solvent and the internal standard.
-
Vortex vigorously for 1 minute and then sonicate for 10 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes to convert the fatty acids to their trimethylsilyl (B98337) (TMS) esters.
-
Evaporate the derivatization reagents under a nitrogen stream.
-
-
GC-MS Analysis:
-
Re-dissolve the derivatized sample in 100 µL of hexane.
-
Inject 1 µL of the sample into the GC-MS.
-
Use a temperature program that allows for the separation of different fatty acid methyl esters. A typical program might be: start at 150°C, ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in electron impact (EI) mode, scanning a mass range of m/z 50-550.
-
Identify colneleic acid and colnelenic acid based on their retention times and characteristic mass spectra compared to authentic standards.
-
Quantify the compounds by comparing their peak areas to that of the internal standard.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol describes the analysis of defense-related gene expression in response to divinyl ether fatty acid treatment.
Materials:
-
Plant tissue treated with divinyl ether fatty acids or a control
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers for defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from approximately 100 mg of frozen plant tissue using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and qRT-PCR master mix.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include no-template controls to check for contamination.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the reference gene.
-
Protocol 4: Quantification of Phytoalexins by HPLC
This protocol provides a general method for the extraction and quantification of phytoalexins from plant tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue
-
Extraction solvent (e.g., 80% methanol)
-
HPLC system with a C18 column and a UV or fluorescence detector
-
Phytoalexin standards
Procedure:
-
Extraction:
-
Homogenize approximately 200 mg of fresh plant tissue in 2 mL of 80% methanol.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject 20 µL of the filtered extract into the HPLC system.
-
Use a gradient elution program with a mobile phase consisting of acetonitrile (B52724) and water (both containing 0.1% formic acid) to separate the phytoalexins.
-
Detect the phytoalexins at their specific absorption maxima using a UV detector or by fluorescence detection if applicable.
-
Identify and quantify the phytoalexins by comparing their retention times and peak areas to those of authentic standards.
-
Conclusion
Divinyl ether fatty acids represent an important and still not fully understood component of the plant's chemical defense arsenal. The protocols and data presented here provide a solid foundation for researchers to delve into the fascinating roles of these oxylipins in inducing plant defense responses. Further research into their downstream signaling pathways and their potential applications in agriculture and medicine is warranted and holds significant promise.
References
Commercial Availability and Applications of 14(Z)-Etherolenic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, 14(Z)-Etherolenic acid presents a compelling subject of investigation, particularly for its potential antimicrobial properties. This ether lipid, a metabolite of linolenic acid found in plants, is available from specialized commercial suppliers and has demonstrated bioactivity against various phytopathogenic bacteria. This document provides an overview of its commercial availability, known applications, and detailed protocols for its study.
Commercial Suppliers
This compound is a specialized research chemical available from a limited number of commercial suppliers. Researchers can source this compound from companies that focus on high-purity lipids for research purposes. Two prominent suppliers are:
-
Larodan Research Grade Lipids: Offers this compound with a purity of greater than 98%. It is typically supplied as a solution.[1]
-
Cayman Chemical: Provides Etherolenic acid (as a mixture of isomers) with a purity of ≥95%, also supplied in a solution.[2]
Table 1: Commercial Supplier Information for this compound
| Supplier | Product Name | CAS Number | Purity | Formulation |
| Larodan Research Grade Lipids | This compound | 220308-61-2 | >98% | In solution |
| Cayman Chemical | Etherolenic Acid | 2247927-22-4 | ≥95% (mixture of isomers) | A solution in ethanol (B145695) |
Applications in Research
Current research on this compound and its isomers primarily focuses on their role in plant defense and their antimicrobial properties. These compounds are divinyl ether oxylipins, which are metabolites of linolenic acid formed through the lipoxygenase (LOX) and divinyl ether synthase (DES) pathways in plants.[3][4]
The most well-documented application is in the study of plant-pathogen interactions. Isomers of etherolenic acid have been shown to possess antimicrobial activity against phytopathogenic bacteria. Notably, different isomers exhibit distinct effects; for instance, (ω5Z)-Etherolenic acid has demonstrated bactericidal properties, while other isomers, including the titular 14(Z) form, have shown bacteriostatic effects. This distinction is critical for researchers investigating novel antimicrobial agents and their mechanisms of action.
While the direct signaling pathways of this compound in mammalian cells are not yet fully elucidated, the broader class of ether lipids is known to be involved in various cellular signaling cascades. Ether lipids can act as second messengers and modulate the activity of key enzymes such as protein kinase C (PKC) and interact with G protein-coupled receptors (GPCRs). This suggests a potential, yet unexplored, role for this compound in mammalian cell signaling, making it a target for further investigation in drug development.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
This protocol is adapted from standard broth microdilution methods for determining the antimicrobial susceptibility of fatty acids.
Materials:
-
This compound stock solution (in ethanol)
-
Target microbial strains (e.g., phytopathogenic bacteria like Xanthomonas campestris, Pseudomonas syringae)
-
Appropriate sterile broth medium (e.g., Nutrient Broth, Tryptic Soy Broth)
-
Sterile 96-well microtiter plates
-
Sterile agar (B569324) plates (corresponding to the broth medium)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the target bacteria in the appropriate broth overnight at the optimal temperature.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute to the final testing concentration of 5 x 10⁵ CFU/mL in the broth medium.
-
-
Serial Dilution of this compound:
-
Prepare a series of twofold dilutions of the this compound stock solution in the sterile broth medium in the 96-well plate. The final concentration range should be determined based on preliminary experiments, but a starting range of 1 to 512 µg/mL is recommended.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only). Also, include a solvent control to ensure the ethanol concentration does not inhibit microbial growth.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at the optimal temperature for the specific microorganism for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a spectrophotometer.
-
-
Determination of MBC:
-
From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and plate it onto sterile agar plates.
-
Incubate the agar plates at the optimal temperature for 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
-
Visualizations
Biosynthesis of Etherolenic Acid in Plants
The following diagram illustrates the biosynthetic pathway of etherolenic acid from linolenic acid in plants.
Caption: Biosynthesis of Etherolenic Acid from Linolenic Acid.
General Experimental Workflow for Antimicrobial Activity Screening
The workflow for assessing the antimicrobial properties of this compound is depicted below.
Caption: General workflow for assessing antimicrobial activity.
Hypothetical Signaling Pathway Involvement of an Ether Lipid
Given that ether lipids can modulate protein kinase C (PKC) and G protein-coupled receptor (GPCR) signaling, the following diagram presents a hypothetical pathway where an ether lipid like this compound could play a role in a mammalian cell. This is a speculative model to guide further research.
Caption: Hypothetical GPCR-mediated signaling pathway.
References
- 1. larodan.com [larodan.com]
- 2. Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tomato Divinyl Ether-Biosynthesis Pathway Is Implicated in Modulating of Root-Knot Nematode Meloidogyne javanica's Parasitic Ability [frontiersin.org]
- 4. Editorial: Oxylipins: The Front Line of Plant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of 14(Z)-Etherolenic acid in solution
This technical support center provides guidance on improving the stability of 14(Z)-Etherolenic acid in solution. The following information is based on general principles for handling polyunsaturated fatty acids (PUFAs), as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: Like other polyunsaturated fatty acids, this compound is susceptible to degradation primarily through oxidation. The key factors that accelerate degradation are:
-
Oxygen: Exposure to atmospheric oxygen is a major driver of oxidation.
-
Light: UV and visible light can catalyze oxidative reactions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for lipid peroxidation.
-
pH: Highly acidic or basic conditions can promote hydrolysis or other degradation pathways.
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: It is recommended to use deoxygenated, high-purity solvents. Commonly used solvents for fatty acids include:
-
Methanol
-
Acetonitrile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
For aqueous solutions, it is crucial to use a co-solvent and consider the use of surfactants or emulsifiers to improve solubility and stability.[1][2]
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C.[3] For short-term storage, refrigeration at 4°C may be acceptable, but degradation will be more rapid.[3]
-
Atmosphere: Overlay the solution with an inert gas, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[4]
-
Container: Use glass containers, as some plastics may be permeable to oxygen or leach plasticizers.[4]
Q4: Can I use antioxidants to improve the stability of this compound?
A4: Yes, adding antioxidants is a highly effective strategy to inhibit oxidation. Commonly used antioxidants for fatty acids include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Vitamin E (α-tocopherol) and its analogues (e.g., Trolox)
-
Propyl gallate
The choice and concentration of the antioxidant may need to be optimized for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid degradation of this compound is observed (e.g., via HPLC analysis). | 1. Oxygen exposure.2. Light exposure.3. Inappropriate storage temperature.4. Contamination with metal ions. | 1. Ensure all solvents are deoxygenated before use. Sparge solvents with argon or nitrogen. Prepare solutions under an inert atmosphere.2. Protect solutions from light at all times using amber vials or foil wrapping.3. Store stock solutions and working solutions at -20°C or -80°C.4. Use high-purity solvents and glassware that has been acid-washed to remove trace metals. Consider adding a chelating agent like EDTA to your buffer if metal ion contamination is suspected. |
| Precipitation of this compound from aqueous solution. | 1. Poor solubility in the chosen buffer system.2. Change in temperature affecting solubility. | 1. Increase the concentration of the organic co-solvent (e.g., ethanol, DMSO).2. Incorporate a non-ionic surfactant or emulsifier to enhance solubility.[1][2][5]3. Ensure the solution is brought to the working temperature slowly and with gentle agitation. |
| Inconsistent results in bioassays. | 1. Degradation of the compound leading to lower effective concentrations.2. Formation of degradation products with biological activity. | 1. Prepare fresh dilutions of this compound from a frozen, inert-gas-protected stock solution immediately before each experiment.2. Include an antioxidant in your stock solution and assay buffer.3. Routinely check the purity of your stock solution by HPLC or a similar analytical method. |
| Discoloration or change in odor of the solution. | Oxidation of the fatty acid. | Discard the solution. This is a clear sign of significant degradation. Prepare a fresh solution following all recommended handling and storage procedures. |
Quantitative Data Summary
The following tables summarize typical stability data for polyunsaturated fatty acids under various conditions. While this data is not specific to this compound, it provides a general guideline for expected stability.
Table 1: Effect of Temperature on PUFA Stability
| Storage Temperature (°C) | Typical Shelf-Life | Key Considerations |
| -80 | > 1 year | Optimal for long-term storage. |
| -20 | 6 - 12 months | Suitable for medium-term storage. |
| 4 | Days to weeks | Prone to significant oxidation over short periods.[3] |
| Room Temperature (20-25) | Hours to days | Not recommended for storage. |
Table 2: Efficacy of Common Antioxidants
| Antioxidant | Typical Concentration | Mechanism of Action |
| BHT | 0.01 - 0.1% | Free radical scavenger. |
| Vitamin E | 0.02 - 0.2% | Free radical scavenger, chain-breaking antioxidant. |
| Propyl Gallate | 0.005 - 0.05% | Free radical scavenger, oxygen scavenger. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
-
Materials:
-
This compound
-
Anhydrous ethanol (deoxygenated)
-
Butylated hydroxytoluene (BHT)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Deoxygenate the anhydrous ethanol by sparging with argon or nitrogen gas for at least 30 minutes.
-
Prepare a 0.1% (w/v) stock solution of BHT in the deoxygenated ethanol.
-
Weigh the desired amount of this compound in the amber glass vial.
-
Under a gentle stream of inert gas, add the appropriate volume of the BHT/ethanol solution to achieve the desired final concentration of this compound.
-
Cap the vial tightly.
-
Vortex gently until the solid is completely dissolved.
-
Flush the headspace of the vial with inert gas before final capping and sealing with parafilm.
-
Store the stock solution at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound.
-
At specified time points, withdraw an aliquot of the stored this compound solution.
-
Dilute the aliquot to an appropriate concentration within the range of the calibration curve using the mobile phase.
-
Inject the diluted sample onto the HPLC system.
-
Monitor the peak area of this compound. A decrease in peak area over time indicates degradation.
-
The appearance of new peaks can indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified oxidative degradation pathway for unsaturated fatty acids.
References
- 1. WO2011149854A2 - Stable formulations of fatty acids - Google Patents [patents.google.com]
- 2. Effects of Fatty Acid Addition to Oil-in-water Emulsions Stabilized with Sucrose Fatty Acid Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. blog.preparedpantry.com [blog.preparedpantry.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
Technical Support Center: Purification of Divinyl Ether Fatty Acids
Welcome to the technical support center for the purification of divinyl ether fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unstable lipids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying divinyl ether fatty acids?
The main challenges in purifying divinyl ether fatty acids, such as colneleic acid and colnelenic acid, stem from their inherent chemical instability. The divinyl ether functional group is highly susceptible to degradation, particularly through acid-catalyzed hydrolysis. This instability can lead to low yields, the formation of artifacts, and difficulty in achieving high purity. Additionally, their structural similarity to other fatty acids and lipids in biological extracts makes chromatographic separation complex.
Q2: Why are my divinyl ether fatty acids degrading during purification?
Degradation of divinyl ether fatty acids is most commonly caused by exposure to acidic conditions. The vinyl ether bond is readily hydrolyzed by acids to form an aldehyde and an alcohol[1][2]. This can occur if acidic solvents or additives are used in the extraction or chromatography steps. Exposure to high temperatures and oxidative conditions can also contribute to degradation.
Q3: What are the expected degradation products I should look for?
The primary degradation products from the acid-catalyzed hydrolysis of the divinyl ether bond are an aldehyde and an alcohol[1][2]. For example, the hydrolysis of colneleic acid would yield specific aldehyde and alcohol fragments. It is crucial to monitor for the appearance of these byproducts using techniques like GC-MS or LC-MS to assess the stability of your compound during purification.
Q4: How can I minimize degradation during purification?
To minimize degradation, it is critical to maintain mild purification conditions. This includes:
-
Avoiding Acidic Conditions: Use neutral or slightly basic buffers and solvents throughout the extraction and purification process.
-
Low Temperatures: Perform all steps at low temperatures (e.g., 4°C or on ice) to reduce the rate of degradation reactions. Low-temperature fractional crystallization can also be a useful technique[3].
-
Using Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), γ-tocopherol, or ascorbyl palmitate, in your solvents can help prevent oxidative degradation of the polyunsaturated fatty acid chains[3].
-
Anaerobic Conditions: Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q5: What are typical yields and purity I can expect for divinyl ether fatty acid purification?
Due to their instability, achieving high yields and purity can be challenging. While specific data for divinyl ether fatty acids is scarce, data from the purification of other unstable polyunsaturated fatty acids (PUFAs) can provide a benchmark. For example, purification of eicosapentaenoic acid (EPA) can achieve yields of over 90% with purities of 96-100% under optimized conditions[3]. For oleic acid, purities of 99% have been reported using methods like urea (B33335) crystallization and cooling crystallization[4][5].
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no recovery of the target divinyl ether fatty acid. | Degradation due to acidic conditions during extraction or chromatography. | Ensure all solvents and buffers are neutral or slightly basic. Add a non-volatile base like triethylamine (B128534) (0.1%) to your mobile phase if using silica-based chromatography. |
| Oxidation of the fatty acid chain. | Add an antioxidant (e.g., 0.01% BHT) to all solvents. Work under an inert atmosphere (nitrogen or argon). | |
| High temperatures during solvent evaporation. | Evaporate solvents at low temperatures using a rotary evaporator with a cooled water bath. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products (aldehydes and alcohols) from hydrolysis of the divinyl ether bond. | Confirm the identity of the unexpected peaks using mass spectrometry. If they are degradation products, optimize the purification protocol to be milder (lower temperature, neutral pH). |
| Isomerization of double bonds. | Avoid prolonged exposure to light and heat. Store samples in the dark at low temperatures (-20°C or -80°C). | |
| Co-elution with other lipids. | Optimize the chromatographic method. Consider using silver-ion chromatography (Ag+-HPLC) for better separation of unsaturated fatty acids[6]. | |
| Broad or tailing peaks in HPLC. | Interaction of the carboxylic acid group with the stationary phase. | Add a small amount of a weak acid (e.g., 0.1% acetic acid) to the mobile phase if using reversed-phase chromatography to suppress ionization of the carboxylic acid. Note: this should be done with caution due to the acid sensitivity of the divinyl ether bond. A better alternative may be to derivatize the carboxylic acid to a methyl ester prior to chromatography. |
| Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase. |
Quantitative Data on Analogous Unstable Fatty Acid Purification
The following table summarizes reported yields and purities for the purification of other unstable fatty acids, which can serve as a reference for what may be achievable for divinyl ether fatty acids under optimized, mild conditions.
| Fatty Acid | Purification Method | Reported Yield | Reported Purity | Reference |
| Eicosapentaenoic Acid (EPA) | Enzymatic Hydrolysis & Low-Temperature Crystallization | >90% | 96-100% | [3] |
| Docosahexaenoic Acid (DHA) | Selective Esterification | - | 91% | [7] |
| Oleic Acid | Urea Crystallization & Cooling Crystallization | 92% (final step) | 99% | [4][5] |
| Linoleic Acid | Urea Complexation & Low-Temperature Crystallization | 7.8% (from CTO) | 95.2% | [8] |
| α-Linolenic Acid | Silver Nitrate-Impregnated Silica (B1680970) Gel Chromatography | 54.5% (for >95% purity) | Up to 99.9% | [9] |
Experimental Protocols
Protocol 1: General Extraction of Divinyl Ether Fatty Acids from Biological Samples
This protocol is adapted from standard lipid extraction methods, with modifications to ensure the stability of divinyl ether fatty acids.
-
Homogenization: Homogenize the biological sample in a mixture of chloroform (B151607):methanol (2:1, v/v) at 4°C. For every 1 g of tissue, use 20 mL of the solvent mixture.
-
Antioxidant Addition: Add an antioxidant such as BHT to the extraction solvent at a final concentration of 0.01% (w/v).
-
Phase Separation: After homogenization, add 0.2 volumes of a neutral buffer (e.g., 0.9% KCl in water) to the mixture and vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.
-
Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator with a water bath temperature not exceeding 30°C.
-
Storage: Redissolve the lipid extract in a small volume of a suitable solvent (e.g., hexane (B92381) or acetonitrile) containing an antioxidant and store at -80°C under an inert atmosphere until further purification.
Protocol 2: Purification by Solid-Phase Extraction (SPE)
This protocol provides a basic fractionation of the lipid extract to enrich the divinyl ether fatty acid fraction.
-
Column Equilibration: Equilibrate a silica gel SPE cartridge with hexane.
-
Sample Loading: Dissolve the lipid extract in a minimal volume of hexane and load it onto the SPE cartridge.
-
Elution of Neutral Lipids: Elute neutral lipids and less polar compounds with a hexane:diethyl ether mixture (e.g., 95:5, v/v).
-
Elution of Free Fatty Acids: Elute the free fatty acid fraction, which should contain the divinyl ether fatty acids, with a more polar solvent mixture, such as hexane:diethyl ether with a small amount of a neutral alcohol (e.g., 90:10 hexane:diethyl ether containing 1% isopropanol).
-
Solvent Evaporation and Storage: Evaporate the solvent from the collected fractions under a stream of nitrogen at low temperature and store the purified fraction at -80°C.
Visualizations
Caption: A generalized experimental workflow for the extraction and purification of divinyl ether fatty acids.
Caption: A troubleshooting decision tree for addressing low yield or purity in divinyl ether fatty acid purification.
References
- 1. Acid-Functionalized Artificial Enzymes with Tunable Selectivity for Vinyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US5672726A - Method for separating and purifying α-linolenic acid from perilla oil - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Separation of 14(Z)-Etherolenic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 14(Z)-Etherolenic acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers by HPLC?
A1: this compound is a C18 polyunsaturated fatty acid with a divinyl ether group and multiple double bonds. The primary challenges in its HPLC separation stem from:
-
Presence of Geometric (cis/trans) Isomers: The multiple double bonds can exist in different cis or trans configurations, resulting in isomers with very similar polarities and hydrodynamic volumes, making them difficult to separate on standard reversed-phase columns.[1][2]
-
Positional Isomers: Double bonds can be located at different positions along the fatty acid chain, leading to positional isomers that also exhibit similar chromatographic behavior.
-
Structural Similarity to other Fatty Acids: Samples may contain a complex mixture of other C18 fatty acids with varying degrees of unsaturation, further complicating the separation.
Q2: What is a good starting point for an HPLC method to separate this compound isomers?
A2: A good starting point for method development is reversed-phase HPLC (RP-HPLC) using a C18 column. However, due to the difficulty in separating geometric isomers, a standard C18 column may not provide adequate resolution.[2] Consider the following initial conditions:
-
Column: A high-resolution C18 or C30 column is recommended. For enhanced separation of geometric isomers, a silver-ion (Ag+)-impregnated column or a specialized column with high shape selectivity, such as one with a cholesteryl stationary phase, can be more effective.[2]
-
Mobile Phase: A common mobile phase for fatty acid separation is a gradient of acetonitrile (B52724) and water.[1] A small amount of an acid, like 0.1% formic acid or acetic acid, is often added to the mobile phase to ensure the fatty acids are in their protonated form, which results in sharper peaks.
-
Detection: Since fatty acids lack a strong chromophore, UV detection at low wavelengths (around 205-210 nm) can be used.[1] For higher sensitivity, derivatization with a UV-absorbing or fluorescent tag is recommended.[1] Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are also excellent options for non-derivatized fatty acids.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound isomers.
Issue 1: Poor Resolution of Isomers (Co-elution or Broad Peaks)
Symptoms:
-
A single, broad peak is observed where multiple isomers are expected.
-
Peaks are overlapping, making accurate quantification impossible.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Stationary Phase Selectivity | Standard C18 columns often fail to resolve geometric isomers of fatty acids due to their similar hydrophobicity.[2] Solution: Switch to a column with higher shape selectivity. Silver-ion HPLC is a powerful technique for separating isomers based on the number, position, and geometry of double bonds.[4] Chiral stationary phases can also be employed for separating enantiomeric forms if applicable. |
| Mobile Phase Composition Not Optimized | The organic solvent percentage and gradient slope significantly impact resolution. Solution: Optimize the mobile phase gradient. A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks. Experiment with different organic modifiers like methanol (B129727) or tetrahydrofuran (B95107) in combination with acetonitrile. |
| High Column Temperature | Higher temperatures can decrease retention times and may reduce selectivity for some isomers. Solution: Lower the column temperature. Operating at sub-ambient temperatures can sometimes enhance the separation of cis/trans isomers. |
| Flow Rate Too High | A high flow rate reduces the interaction time between the analytes and the stationary phase, leading to decreased resolution. Solution: Decrease the flow rate. This will increase analysis time but can significantly improve peak separation. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak apex.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of the fatty acid, causing tailing. Solution: Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of both the silanol groups and the fatty acid. Using an end-capped column can also minimize this effect. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. Solution: Reduce the sample concentration or injection volume. |
| Contaminated Guard or Analytical Column | Strongly retained compounds from previous injections can elute slowly and cause tailing on subsequent peaks. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column. |
Issue 3: Peak Fronting
Symptoms:
-
Asymmetrical peaks with a leading edge that is less steep than the trailing edge.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause the analyte band to spread and lead to fronting. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Overload | Similar to peak tailing, injecting too much sample can also cause peak fronting. Solution: Reduce the sample concentration or injection volume. |
Experimental Protocols
Protocol 1: General Screening Method using Reversed-Phase HPLC
This protocol provides a starting point for separating this compound isomers.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
Start at 70% B.
-
Linear gradient to 100% B over 30 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to 70% B over 1 minute.
-
Equilibrate at 70% B for 9 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm or MS detector.
Protocol 2: Enhanced Separation of Geometric Isomers using Silver-Ion HPLC
This protocol is designed to improve the resolution of cis/trans isomers.
-
Column: Silver-ion impregnated column (e.g., ChromSpher 5 Lipids, 4.6 mm x 250 mm).
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or isooctane) and a more polar modifier (e.g., acetonitrile or isopropanol). The exact composition and gradient will need to be optimized based on the specific isomers of interest. A common starting point is a low percentage of the polar modifier, gradually increasing to elute the more retained isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Controlled, often near ambient or slightly below.
-
Detection: UV (if derivatized) or ELSD/MS.
Data Presentation
Table 1: Comparison of HPLC Columns for Fatty Acid Isomer Separation
| Column Type | Principle of Separation | Advantages | Disadvantages |
| C18 / ODS | Hydrophobic interactions | Robust, versatile, widely available | Poor resolution of geometric isomers[2] |
| C30 | Enhanced hydrophobic and shape selectivity | Better separation of long-chain and isomeric fatty acids compared to C18 | May require longer analysis times |
| Silver-Ion (Ag+) | Complexation with double bonds | Excellent separation of geometric and positional isomers[4] | Can be less stable, requires specialized mobile phases |
| Chiral | Enantioselective interactions | Separation of enantiomers | Specific for chiral compounds, more expensive |
| Cholesteryl | High molecular shape selectivity | Improved separation of geometric isomers over C18[2] | Less common than standard C18 columns |
Table 2: Effect of Mobile Phase Composition on Retention Time
| Mobile Phase Change | Expected Effect on Retention Time | Rationale |
| Increase % Acetonitrile | Decrease | Increases the mobile phase polarity, leading to faster elution of hydrophobic fatty acids. |
| Decrease % Acetonitrile | Increase | Decreases the mobile phase polarity, leading to stronger retention of hydrophobic fatty acids on the reversed-phase column. |
| Add Acetic/Formic Acid | May slightly decrease | Suppresses ionization of the carboxylic acid group, making it less polar and potentially reducing retention. More importantly, it improves peak shape. |
| Switch from Acetonitrile to Methanol | May increase | Methanol is a weaker organic solvent than acetonitrile in reversed-phase HPLC for many compounds, which can lead to longer retention times. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation problems.
Caption: A typical experimental workflow for the HPLC analysis of fatty acid isomers.
References
troubleshooting low yields in 14(Z)-Etherolenic acid synthesis
Technical Support Center: 14(Z)-Etherolenic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of this compound. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, based on a plausible synthetic route involving a Wittig reaction between a C12 aldehyde and a C6 phosphonium (B103445) ylide containing a vinyl ether.
Issue 1: Low Yield in the Wittig Reaction Step
Question: My Wittig reaction to couple the C12 aldehyde fragment with the C6 ylide is resulting in a low yield (<20%) of the desired diene ether. What are the potential causes and solutions?
Answer: Low yields in Wittig reactions, especially with complex substrates, can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inefficient Ylide Formation:
-
Cause: The base used may be too weak or of poor quality to effectively deprotonate the phosphonium salt. Non-stabilized ylides can also be unstable and decompose if not used promptly.
-
Solution:
-
Base Selection: For non-stabilized or semi-stabilized ylides, use a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[1] Ensure the base is fresh and has been stored under anhydrous conditions.
-
Reaction Conditions: Generate the ylide in situ at low temperatures (e.g., -78°C to 0°C) and add the aldehyde immediately to the freshly formed ylide.[2] Some ylides are more stable when generated in the presence of the aldehyde.[2]
-
-
-
Side Reactions of the Aldehyde:
-
Cause: Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions or oxidation to the corresponding carboxylic acid.
-
Solution:
-
Add the aldehyde slowly to the ylide solution at a low temperature to minimize its exposure to basic conditions before the Wittig reaction can occur.
-
Ensure all reagents and solvents are deoxygenated to prevent oxidation.
-
-
-
Steric Hindrance:
-
Cause: If either the aldehyde or the ylide is sterically hindered, the reaction rate can be significantly reduced, leading to low yields.[3]
-
Solution:
-
Consider switching to a Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less sterically hindered than Wittig ylides.[4]
-
Increase the reaction time and/or temperature, but monitor carefully for decomposition.
-
-
-
Difficult Purification:
-
Cause: The primary byproduct of the Wittig reaction, triphenylphosphine (B44618) oxide (TPPO), can be difficult to separate from the desired product, leading to apparent low yields after purification.
-
Solution:
-
If using an HWE reaction, the phosphate (B84403) byproduct is water-soluble and easily removed during aqueous workup.[4]
-
For Wittig reactions, precipitation of TPPO from a nonpolar solvent (e.g., pentane (B18724) or diethyl ether) can be effective. Column chromatography on silica (B1680970) gel is also a standard method for separation.
-
-
Issue 2: Poor Stereoselectivity (Incorrect E/Z Isomer Ratio)
Question: The Wittig reaction is producing a mixture of geometric isomers at the newly formed double bond, and I am struggling to isolate the desired (9Z,11E) isomer. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity in Wittig reactions is dependent on the nature of the ylide and the reaction conditions.
-
Ylide Type:
-
Non-stabilized Ylides (R = alkyl): These typically favor the formation of (Z)-alkenes under salt-free conditions.[3]
-
Stabilized Ylides (R = ester, ketone): These strongly favor the formation of (E)-alkenes.[3]
-
Semi-stabilized Ylides (R = aryl, vinyl): These often give mixtures of (E) and (Z)-isomers. The ylide for this compound synthesis is likely semi-stabilized.
-
-
Improving Stereoselectivity:
-
Schlosser Modification: For non-stabilized ylides, this modification can be used to favor the (E)-alkene. It involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures before quenching.[3]
-
Still-Gennari Modification of HWE: This method utilizes bis(2,2,2-trifluoroethyl) phosphonates to strongly favor the formation of (Z)-alkenes.[4]
-
Solvent and Temperature: The choice of solvent and temperature can influence the isomer ratio. Aprotic, non-polar solvents often favor Z-selectivity with non-stabilized ylides.
-
-
Purification of Isomers:
-
Cause: Geometric isomers of polyunsaturated fatty acids can have very similar polarities, making separation by standard silica gel chromatography challenging.[5]
-
Solution:
-
Argentated (Silver Ion) Chromatography: This technique is highly effective for separating compounds based on the number, position, and geometry of their double bonds.[6]
-
Reverse-Phase HPLC (RP-HPLC): High-performance liquid chromatography on a C18 column can provide excellent resolution of geometric isomers.[5]
-
-
Issue 3: Low Yield in Vinyl Ether Formation
Question: I am having difficulty forming the (1Z,3Z)-1,3-hexadienyloxy moiety. What are common pitfalls in vinyl ether synthesis?
Answer: The synthesis of vinyl ethers can be challenging. Common methods include the Williamson ether synthesis with a vinyl halide (which can be sluggish) or the acid-catalyzed addition of an alcohol to an alkyne.
-
Williamson Ether Synthesis Approach:
-
Cause: The reaction of an alkoxide with a vinyl halide is an SN2-type reaction. This reaction is often slow due to the higher bond strength of the sp2 C-X bond.
-
Solution: Use a more reactive leaving group on the vinyl partner, such as a triflate. Employ a polar aprotic solvent like DMF or DMSO to accelerate the reaction.
-
-
Acid-Catalyzed Addition of Alcohol to an Alkyne:
-
Cause: This reaction can suffer from side reactions, such as the formation of ketals or acetals if an aldehyde or ketone is present. The reaction may also not be stereoselective.
-
Solution: Use a milder acid catalyst. For terminal alkynes, mercury(II) salts can be effective catalysts, but their toxicity is a concern. Modern gold- or platinum-catalyzed methods offer milder alternatives.
-
-
Stability of the Product:
-
Cause: Vinyl ethers can be sensitive to acidic conditions and may hydrolyze back to the corresponding alcohol and aldehyde.
-
Solution: Ensure that the workup and purification steps are performed under neutral or slightly basic conditions to prevent decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound? A plausible strategy involves the stereoselective synthesis of two key fragments followed by their coupling. A likely approach is a Wittig or Horner-Wadsworth-Emmons reaction to couple a C12-aldehyde fragment with a C6-phosphonium ylide or phosphonate ester fragment that already contains the vinyl ether and conjugated diene system. This is followed by a final deprotection step to reveal the carboxylic acid.
Q2: My final product appears to be degrading over time, even when stored at low temperatures. Why is this happening? this compound is a polyunsaturated fatty acid containing an ether linkage. Such molecules are susceptible to degradation through two primary pathways:
-
Oxidation: The multiple double bonds are prone to oxidation by atmospheric oxygen, leading to the formation of hydroperoxides and other degradation products.[7]
-
Acid-catalyzed hydrolysis: The vinyl ether linkage is sensitive to trace amounts of acid, which can catalyze its hydrolysis.
To mitigate this, store the compound in a solution of an inert solvent (e.g., ethanol) under an inert atmosphere (argon or nitrogen) at -20°C or below. The use of antioxidants like BHT can also help to prevent oxidation.[7]
Q3: How can I confirm the stereochemistry of my final product? Confirming the stereochemistry of the multiple double bonds requires advanced analytical techniques.
-
1H NMR Spectroscopy: The coupling constants (J-values) of the vinyl protons can help determine the geometry of the double bonds. For a cis (Z) double bond, the J-value is typically in the range of 6-12 Hz, while for a trans (E) double bond, it is in the range of 12-18 Hz.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY or ROESY can show through-space correlations between protons, which can be used to confirm the stereochemical assignments.
Quantitative Data Summary
The following table summarizes typical quantitative data that may be encountered during the synthesis, based on literature for analogous reactions.
| Parameter | Condition A | Condition B | Expected Outcome / Comment |
| Wittig Reaction Yield | Standard Wittig (semi-stabilized ylide) | Horner-Wadsworth-Emmons | HWE reactions often provide higher yields (60-80%) compared to Wittig with complex substrates (30-50%).[4] |
| Base for Ylide Generation | KOtBu | n-BuLi | Both are effective. n-BuLi is stronger but may cause side reactions. KOtBu is often sufficient and safer to handle.[1] |
| (Z/E) Selectivity with Semi-Stabilized Ylide | Li-containing base (e.g., n-BuLi) | Salt-free (e.g., NaHMDS) | Lithium salts can decrease Z-selectivity. Salt-free conditions often favor the Z-isomer.[3] |
| Purification Recovery (Isomer Separation) | Standard Silica Gel Chromatography | Argentated (Ag+) Chromatography | Standard chromatography may lead to co-elution and low recovery of the pure isomer (<40%). Ag+ chromatography can significantly improve recovery to >80%. |
| Product Stability (at 4°C, in air) | No antioxidant | With 0.01% BHT | Without protection, significant degradation can occur within days. Antioxidants can extend stability for weeks or months.[7] |
Experimental Protocols
The following are detailed methodologies for key hypothetical experiments in the synthesis of this compound.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol is an alternative to the Wittig reaction and is often preferred for its higher yields and easier purification.
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the flask to 0°C in an ice bath.
-
Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solvent.
-
Slowly add the C6-phosphonate ester fragment (1.1 equivalents) dissolved in anhydrous THF via a syringe.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Formation of the anion is often indicated by a color change.
-
-
Reaction with Aldehyde:
-
Cool the solution of the phosphonate anion back to 0°C.
-
Slowly add a solution of the C12-aldehyde fragment (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound precursor.
-
Protocol 2: Purification of Geometric Isomers by Argentated Chromatography
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in a solution of silver nitrate (B79036) (AgNO₃) in water/acetonitrile (typically 10-20% AgNO₃ by weight of silica).
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Protect the AgNO₃-impregnated silica gel from light.
-
-
Column Chromatography:
-
Pack a chromatography column with the prepared argentated silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product (mixture of isomers) in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a gradient of a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) in hexane. The trans isomers generally elute before the cis isomers due to weaker complexation with the silver ions.
-
Collect fractions and analyze by TLC and/or GC-MS to identify the fractions containing the pure desired isomer.
-
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Wittig/HWE Yield
Caption: Troubleshooting decision tree for low Wittig/HWE reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, and their [1-14C]-radiolabeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
common artifacts in the extraction of ether lipids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered during the extraction of ether lipids.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your ether lipid extraction experiments.
Problem 1: Low Yield of Plasmalogens in the Final Extract
Q: My final extract shows a significantly lower amount of plasmalogens than expected. What could be the cause?
A: Low recovery of plasmalogens is a common issue, often stemming from the inherent instability of their vinyl-ether bond. Here are the most likely causes and their solutions:
-
Acidic Conditions: The vinyl-ether bond in plasmalogens is extremely sensitive to acidic pH and can be readily cleaved.[1]
-
Troubleshooting:
-
Check Solvent pH: Ensure that your extraction solvents, particularly chloroform, have not become acidic. Chloroform can degrade to form hydrochloric acid. Use freshly opened, high-purity solvents.
-
Buffer the Aqueous Phase: When performing a biphasic extraction like the Folch or Bligh-Dyer method, consider using a buffered aqueous solution (e.g., PBS) instead of water to maintain a neutral pH.
-
Avoid Acidic Additives: Be cautious with any acidic modifiers used in the extraction protocol.
-
-
-
Oxidation: Plasmalogens are potent antioxidants and can be preferentially oxidized during sample handling and extraction.[2]
-
Troubleshooting:
-
Work Quickly and on Ice: Minimize the time samples are exposed to air and room temperature. Perform all extraction steps on ice.
-
Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents (e.g., 0.01% w/v).
-
Inert Atmosphere: If possible, perform the extraction under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
-
-
Incomplete Extraction: The chosen extraction method or solvent ratios may not be optimal for plasmalogens.
-
Troubleshooting:
-
Optimize Solvent Ratios: For complex matrices, the standard Folch or Bligh-Dyer solvent-to-sample ratios may need to be adjusted for optimal recovery.[3]
-
Consider Alternative Methods: The Methyl-tert-butyl ether (MTBE) method has been shown to be effective for lipid extraction and may offer advantages in terms of phase separation and ease of use.[4]
-
-
Problem 2: Appearance of Unexpected Peaks in My Chromatogram
Q: I am seeing unexpected peaks in my LC-MS/MS analysis that I suspect are artifacts. How can I identify them?
A: The appearance of artifactual peaks is a strong indicator of sample degradation. Here are some common artifacts and how to identify them:
-
Lysophospholipids: The most common artifact from plasmalogen degradation is the corresponding lysophospholipid (e.g., lyso-phosphatidylethanolamine or lyso-phosphatidylcholine).
-
Identification: These will have a mass corresponding to the loss of the fatty acyl chain from the sn-2 position. For example, if you expect to see PE(P-18:0/20:4), you might see a peak for LPE(18:0).
-
Cause: This is typically due to acid-catalyzed hydrolysis of the vinyl-ether bond followed by the loss of the sn-2 acyl chain, or enzymatic degradation.
-
-
Fatty Aldehydes: Cleavage of the vinyl-ether bond of plasmalogens releases a fatty aldehyde.
-
Identification: These are more challenging to detect by reverse-phase LC-MS in typical lipidomics workflows. However, if you are specifically looking for them, you can use derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by targeted analysis.
-
Cause: Acid hydrolysis of the vinyl-ether bond.
-
-
Oxidized Lipids: Oxidation can lead to a variety of products with increased mass.
-
Identification: Look for masses corresponding to the addition of one or more oxygen atoms to your parent lipid molecule. The fragmentation pattern may also be altered.
-
Cause: Exposure to air and light, especially in the absence of antioxidants.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during ether lipid extraction?
A1: The most critical factor is pH . The vinyl-ether bond of plasmalogens is highly susceptible to acid hydrolysis.[1] Even trace amounts of acid in your solvents or on your glassware can lead to significant degradation and the formation of artifacts. Always use high-purity, fresh solvents and consider buffering your aqueous phases.
Q2: Should I use the Folch, Bligh-Dyer, or MTBE method for ether lipid extraction?
A2: All three methods can be effective for extracting ether lipids, but they have different advantages and disadvantages.
-
Folch and Bligh-Dyer: These are considered "gold standard" methods for total lipid extraction.[3] The Folch method is generally preferred for tissues, while the Bligh-Dyer method is suitable for liquid samples.[5] However, they use chloroform, which is a toxic solvent.
-
MTBE Method: This method is gaining popularity as it uses a less toxic solvent and the lipid-containing organic phase is the upper layer, which can simplify handling and automation.[4] It has been shown to have good recovery for most major lipid classes.[4]
The optimal method may depend on your specific sample type and downstream analysis. It is recommended to validate the chosen method for your specific application.
Q3: How can I prevent oxidation of my ether lipid samples?
A3: To prevent oxidation, you should:
-
Add an antioxidant like BHT to your extraction solvents.
-
Keep your samples on ice and protected from light as much as possible.
-
Minimize the exposure of your samples to air. Working under an inert atmosphere (nitrogen or argon) is ideal.
-
Store your final lipid extracts at -80°C under an inert atmosphere.
Q4: I am analyzing my samples by GC-MS. What are the common artifacts associated with derivatization?
A4: For GC-MS analysis, lipids are typically derivatized to increase their volatility. A common method is transmethylation to form fatty acid methyl esters (FAMEs) and dimethylacetals (DMAs) from the fatty aldehyde of plasmalogens.
-
Acid-catalyzed methanolysis can cause the formation of dehydrated and methoxylated derivatives from sterols, and similar artifacts could potentially arise from ether lipids.[6]
-
Incomplete derivatization can lead to a poor representation of the original lipid profile. Ensure your reaction conditions (time, temperature, reagent concentration) are optimized for your specific sample type.
Q5: How can I confirm that an unexpected peak is an artifact?
A5: To confirm an artifact, you can:
-
Analyze a standard: Process a pure standard of the ether lipid of interest under the same extraction conditions. If the unexpected peak appears, it is likely an artifact of the procedure.
-
Modify your extraction conditions: For example, if you suspect acid-catalyzed degradation, perform an extraction under strictly neutral or slightly basic conditions and see if the artifact peak is reduced or eliminated.
-
Use a different analytical technique: If possible, analyze your sample using a different method (e.g., direct infusion mass spectrometry) to see if the same unexpected peak is present.
Quantitative Data Summary
The following table summarizes the comparative recovery of different lipid extraction methods. Note that the efficiency can be highly dependent on the specific lipid subclass and the sample matrix.
| Extraction Method | Key Advantages | Key Disadvantages | Relative Recovery of Polar Lipids (e.g., Phospholipids) | Relative Recovery of Non-Polar Lipids (e.g., Triglycerides) | Reference |
| Folch | "Gold standard", high recovery for a broad range of lipids. | Uses toxic chloroform, lower phase is the organic layer which can be harder to collect. | High | High | [3] |
| Bligh-Dyer | Reduced solvent volume compared to Folch, good for liquid samples. | Uses toxic chloroform, may underestimate lipids in high-fat samples. | High | Moderate to High | [5] |
| MTBE | Uses less toxic solvent, organic phase is the upper layer, suitable for automation. | May have slightly lower recovery for some polar lipid classes compared to Folch. | Good to High | High | [4] |
Experimental Protocols
Optimized MTBE Extraction Protocol for Ether Lipids
This protocol is adapted from Matyash et al. (2008) and is designed to minimize degradation of acid-sensitive ether lipids.
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Butylated hydroxytoluene (BHT)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of 10 mg/mL BHT in methanol.
-
For a 100 µL aqueous sample (e.g., plasma, cell suspension): a. Add 300 µL of methanol containing 0.01% BHT. b. Vortex for 30 seconds. c. Add 1 mL of MTBE containing 0.01% BHT. d. Vortex for 1 minute. e. Incubate at room temperature for 10 minutes on a shaker.
-
Induce phase separation by adding 250 µL of PBS (pH 7.4).
-
Vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) into a new tube.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the lipid extract in an appropriate solvent for your downstream analysis (e.g., methanol/chloroform 1:1 v/v).
-
Store the final extract at -80°C under an inert atmosphere.
Optimized Folch Extraction Protocol for Ether Lipids
This protocol is a modification of the classic Folch method, with an emphasis on preventing plasmalogen degradation.
Materials:
-
Chloroform (LC-MS grade, stabilized with ethanol)
-
Methanol (LC-MS grade)
-
0.9% NaCl solution in water (LC-MS grade), buffered to pH 7.4 with phosphate (B84403) buffer.
-
Butylated hydroxytoluene (BHT)
Procedure:
-
Prepare a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
For a 100 mg tissue sample: a. Homogenize the tissue in 2 mL of the chloroform:methanol solution on ice.
-
Transfer the homogenate to a glass tube and incubate at room temperature for 15 minutes with occasional vortexing.
-
Add 0.4 mL of the buffered 0.9% NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the lipid extract in an appropriate solvent.
-
Store at -80°C under an inert atmosphere.
Visualizations
Caption: Common artifact formation pathways during ether lipid extraction.
References
- 1. Frontiers | Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids [frontiersin.org]
- 2. DSpace [archive.hshsl.umaryland.edu]
- 3. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 4. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 5. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
solubility issues of 14(Z)-Etherolenic acid in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 14(Z)-Etherolenic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a type of divinyl ether fatty acid. It is a metabolite of α-linolenic acid, formed through the 13-lipoxygenase pathway in some plants.[1] As a polyunsaturated fatty acid, its solubility characteristics are crucial for its use in experimental settings.
Q2: In which organic solvents is this compound generally soluble?
Based on its structure as a C18 polyunsaturated fatty acid, this compound is expected to be soluble in a range of organic solvents. It has been reported to be soluble in ethanol (B145695).[1] Generally, fatty acids are soluble in nonpolar organic solvents such as chloroform, diethyl ether, and acetone, and less soluble in more polar solvents.[2]
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What could be the cause?
This is a common issue when working with lipophilic compounds like fatty acids. The low solubility of this compound in aqueous solutions is the primary reason for precipitation. The organic solvent from your stock solution may also be causing local concentration issues. It is often necessary to use a carrier molecule, such as bovine serum albumin (BSA), to improve its solubility and delivery to cells in culture.
Q4: What is the recommended way to prepare this compound for cell-based assays?
To prepare this compound for cell-based assays, it is recommended to first dissolve it in an appropriate organic solvent, such as ethanol or DMSO, to create a high-concentration stock solution. This stock solution should then be complexed with a carrier protein like fatty acid-free BSA before adding it to the aqueous cell culture medium. This helps to maintain its solubility and facilitate its uptake by cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the solid form of this compound | Inappropriate solvent choice or insufficient mixing. | Start with a recommended solvent like ethanol or DMSO. Use gentle warming (e.g., 37°C water bath) and vortexing or sonication to aid dissolution. |
| Precipitation upon dilution of the stock solution | The concentration of the fatty acid exceeds its solubility limit in the final solvent mixture. | Dilute the stock solution slowly while vortexing the receiving solvent. Consider using a co-solvent system or increasing the concentration of the carrier protein (e.g., BSA). |
| Inconsistent experimental results | Poor solubility leading to inaccurate final concentrations. Adsorption of the fatty acid to plasticware. | Ensure the compound is fully dissolved before use. Using low-adhesion microplates can minimize loss due to adsorption. |
| Cell toxicity observed in experiments | Toxicity from the organic solvent used for the stock solution. | Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium is low (typically <0.5%) and run appropriate vehicle controls. |
Data Presentation
Estimated Solubility of this compound in Common Organic Solvents
| Organic Solvent | Estimated Solubility (g/L) | Notes |
| Ethanol | > 100 | Reported as soluble.[1] Generally high solubility for similar fatty acids. |
| Dimethyl Sulfoxide (DMSO) | > 100 | High solubility expected, commonly used for preparing stock solutions. |
| Chloroform | > 100 | High solubility expected for nonpolar lipids. |
| Acetone | > 100 | Very soluble for similar fatty acids.[3] |
| Diethyl Ether | > 100 | Freely soluble for similar fatty acids.[3] |
| Methanol | 50 - 100 | Good solubility expected. |
| Acetonitrile | 10 - 50 | Moderate solubility expected. |
| Hexane | 10 - 50 | Moderate solubility expected. |
| Water | < 0.01 | Virtually insoluble. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method to determine the solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid form)
-
Organic solvent of interest (e.g., ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Microcentrifuge
-
HPLC or GC-MS for concentration analysis (optional, for quantitative determination)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.
-
Incubate the vial in a thermostatic shaker or water bath at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Vortex the mixture periodically.
-
-
Separation of Undissolved Solute:
-
After incubation, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Qualitative Assessment (Visual):
-
Observe if the supernatant is clear. A clear solution indicates that the compound is soluble to some extent.
-
-
Quantitative Determination (Optional):
-
Accurately dilute a known volume of the supernatant with the same solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a suitable analytical method like HPLC or GC-MS with a pre-established calibration curve.
-
Calculate the solubility in g/L or mg/mL.
-
Visualizations
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for 14(Z)-Etherolenic Acid
Welcome to the technical support center for the mass spectrometry analysis of 14(Z)-Etherolenic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.
Troubleshooting Guides
This section addresses specific issues you may encounter during the mass spectrometric analysis of this compound, which has the chemical structure (9Z,11E)-12-[(1Z,3Z)-1,3-Hexadien-1-yloxy]-9,11-dodecadienoic acid.
Issue 1: Low Signal Intensity or Poor Ionization Efficiency
Q1: I am observing a very low signal for this compound in my mass spectrometer. What are the likely causes and how can I improve the signal?
A1: Low signal intensity for fatty acids like this compound is a common challenge due to their inherent poor ionization efficiency.[1][2] Here are several strategies to enhance the signal:
-
Ionization Mode Selection:
-
Negative Ion Mode (ESI-): For underivatized fatty acids, electrospray ionization in negative mode is typically preferred as the carboxyl group readily forms a [M-H]⁻ ion. However, sensitivity can be limited.[3]
-
Positive Ion Mode (ESI+): To significantly boost signal intensity, consider derivatization. Charge-reversal derivatization attaches a permanently positively charged group to the carboxyl moiety, allowing for highly sensitive analysis in positive ion mode.[1][2][4] This approach can increase sensitivity by orders of magnitude compared to negative mode analysis of the underivatized acid.[3][4]
-
-
Solvent and Mobile Phase Optimization:
-
The composition of your solvent and mobile phase can greatly impact ionization. For negative ion mode, the presence of a weak acid like formic acid, often used for good chromatography, can suppress ionization.[3] In such cases, a mobile phase with a higher pH or the use of an ion-pairing agent might be beneficial.
-
For positive ion mode analysis of derivatized this compound, standard reversed-phase mobile phases containing a small amount of formic or acetic acid generally work well.
-
-
Derivatization:
-
As mentioned, derivatization is a highly effective strategy.[1][2][5] For LC-MS, derivatizing the carboxylic acid to an amide with a permanently charged group like 3-acyloxymethyl-1-methylpyridinium (AMMP) can lead to a substantial increase in signal.[4]
-
For GC-MS analysis, derivatization is essential.[5][6] Common methods include esterification to form fatty acid methyl esters (FAMEs) using reagents like BF₃-methanol or BCl₃-methanol, or silylation to form trimethylsilyl (B98337) (TMS) esters using reagents like BSTFA.[6]
-
Issue 2: Inconsistent Fragmentation or Difficulty in Structural Elucidation
Q2: I am having trouble getting consistent fragmentation patterns for this compound, making it difficult to confirm its structure. What should I consider?
A2: The complex structure of this compound, with its ether linkage and conjugated double bonds, can lead to complex fragmentation spectra. Here’s how to approach this:
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize MS/MS to isolate the precursor ion and induce fragmentation. This will provide cleaner spectra compared to full scan mode.
-
Systematically vary the collision energy (CE) or collision-induced dissociation (CID) energy. A range of energies will reveal different fragmentation pathways, helping to piece together the structure.
-
-
Expected Fragmentation:
-
Carboxylic Acid Group: In negative ion mode, you can expect losses of H₂O and CO₂ from the [M-H]⁻ ion. In positive ion mode (especially with derivatization), fragmentation will be directed by the derivative.
-
Ether Linkage: The ether bond is a likely site of cleavage. Look for fragment ions corresponding to the loss of the hexadienyloxy group or the dodecadienoic acid moiety.
-
Hydrocarbon Chain: Fragmentation along the alkyl chain typically results in a series of ions separated by 14 Da (CH₂).[7][8]
-
Double Bonds: While challenging, specific fragmentation patterns can sometimes help locate double bonds. This may require higher energy CID.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Use HRMS to obtain accurate mass measurements of both the precursor and fragment ions. This allows for the determination of elemental compositions, which is invaluable for confirming fragment identities.
-
Issue 3: Poor Chromatographic Peak Shape
Q3: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?
A3: Poor peak shape for free fatty acids is often due to their polar carboxyl group interacting with the stationary phase.[6]
-
Column Selection:
-
For LC-MS, a C18 or C8 column is typically used. Consider a column with end-capping to minimize interactions with residual silanols. A phenyl column has also been shown to be effective for separating fatty acids.[9]
-
-
Mobile Phase Additives:
-
Adding a small amount of a weak acid like formic acid or acetic acid to the mobile phase can improve peak shape by suppressing the ionization of the carboxyl group.
-
-
Derivatization:
Frequently Asked Questions (FAQs)
Q4: What are the recommended starting parameters for LC-MS/MS analysis of this compound?
A4: The following table provides recommended starting parameters. Optimization will be required for your specific instrument and application.
| Parameter | Recommended Starting Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20) + 0.1% Formic Acid |
| Gradient | Start with a high percentage of A, ramp up to a high percentage of B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | ESI Negative (for underivatized) or ESI Positive (for derivatized) |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Temp. | 350-500 °C |
| Collision Gas | Argon |
Q5: Is derivatization always necessary for analyzing this compound?
A5: Not always, but it is highly recommended for achieving high sensitivity and good chromatographic performance.[1][2][5] For quantitative studies requiring low limits of detection, derivatization is often essential.[3][4] For qualitative screening where sensitivity is less of a concern, direct analysis in negative ion mode may be sufficient.
Q6: How can I confirm the position of the double bonds and the ether linkage using mass spectrometry?
A6: Pinpointing the exact location of double bonds and functional groups can be challenging with standard CID. Specialized MS techniques may be required, such as:
-
Ozonolysis-MS: Involves reacting the analyte with ozone to cleave the double bonds, with subsequent MS analysis of the products to identify their locations.
-
Paternò–Büchi reaction followed by MS: A photochemical reaction that can help to locate double bonds.
-
High-Energy CID: May induce fragmentation patterns that are more indicative of double bond positions.
For the ether linkage, careful analysis of the MS/MS spectrum for characteristic losses corresponding to the ether-linked side chain is the primary method of confirmation.
Experimental Protocols
Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
This protocol is based on a common acid-catalyzed esterification method.[6]
-
Sample Preparation: Dissolve 1-5 mg of this compound in 1 mL of toluene (B28343) in a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of 1% sulfuric acid in methanol.
-
Reaction: Cap the tube tightly and heat at 50°C for 2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex thoroughly.
-
Phase Separation: Centrifuge for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.
Protocol 2: Charge-Reversal Derivatization for Enhanced LC-MS/MS Sensitivity
This protocol is adapted from methods using pyridinium-based derivatization reagents.[4]
-
Sample Preparation: Dry down a known amount of this compound under a stream of nitrogen.
-
Reagent Preparation: Prepare a solution of 10 mg/mL of 2-bromo-1-methylpyridinium (B1194362) iodide and 10 mg/mL of 3-carbinol-1-methylpyridinium iodide in acetonitrile.
-
Derivatization Reaction: Add 100 µL of the reagent solution to the dried sample. Add 10 µL of a catalyst such as triethylamine.
-
Incubation: Vortex and heat at 60°C for 30 minutes.
-
Sample Dilution: After cooling, dilute the sample to the desired concentration with the initial mobile phase for LC-MS/MS analysis in positive ion mode.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. shimadzu.com [shimadzu.com]
avoiding isomerization of 14(Z)-Etherolenic acid during analysis
Welcome to the Technical Support Center for the analysis of 14(Z)-Etherolenic Acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the isomerization of this sensitive molecule during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a type of divinyl ether fatty acid.[1][2][3] Its systematic name is (9Z,11E)-12-[(1Z,3Z)-1,3-hexadien-1-yloxy]-9,11-dodecadienoic acid.[4] It is a polyunsaturated fatty acid (PUFA) containing a divinyl ether group and multiple double bonds with specific Z (cis) and E (trans) configurations.[1][4] This complex structure, particularly the conjugated double bond systems, makes it highly susceptible to isomerization.[5]
Q2: What is Z/E isomerization and why is it a critical issue for this compound analysis?
Q3: What are the primary factors that induce isomerization during analysis?
The isomerization of polyunsaturated fatty acids is primarily caused by exposure to:
-
Heat: High temperatures, especially during sample derivatization (e.g., methylation) and gas chromatography (GC) analysis, are a major cause of isomerization.[6][9]
-
Acid/Base Catalysts: Strong acids (like BF₃) or bases used in derivatization can promote the rearrangement of double bonds.[6]
-
Light: Exposure to UV light can provide the energy needed to induce cis-trans isomerization.
-
Oxidative Stress: The presence of free radicals and oxygen can lead to degradation and isomerization.[10] PUFAs are particularly prone to oxidation, which can be a confounding factor during analysis.[11]
Troubleshooting Guide: Isomerization During Analysis
This guide addresses common issues encountered at different stages of the analytical workflow.
Sample Collection and Storage
Q: I suspect isomerization may be occurring before I even begin my analysis. How should I store my samples?
A: Improper sample storage is a common source of degradation. To maintain the integrity of this compound:
-
Temperature: Store samples at -80°C for long-term stability.
-
Atmosphere: Purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing to displace oxygen.
-
Light Protection: Use amber glass vials to prevent exposure to UV light.
-
Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the sample upon collection, especially if the matrix is complex.[10]
Lipid Extraction
Q: My results show high variability between replicates. Could my extraction procedure be the cause?
A: Yes, the extraction process is a critical step where isomerization can be initiated.
-
Problem: Prolonged exposure to air and room temperature during extraction can lead to oxidation and isomerization.
-
Solution: Perform lipid extractions on ice or at 4°C. Use methods like the Folch or Bligh-Dyer extraction, which are well-established for lipids.[12] Minimize the time samples are exposed to the environment by working efficiently. Adding an antioxidant to the extraction solvent can also help preserve the molecule's structure.[11]
Derivatization (Fatty Acid Methyl Ester - FAME Preparation)
Q: My chromatogram shows multiple peaks where I expect one for my target analyte, suggesting significant isomerization occurred. What part of my FAME prep should I investigate?
A: Derivatization is the most common step where significant isomerization occurs, usually due to harsh time, temperature, or reagent conditions.[6]
-
Problem: Acid-catalyzed methylation methods, particularly with BF₃/methanol, can be aggressive and cause substantial isomerization when performed at high temperatures.[6]
-
Solution: Optimize your derivatization protocol by controlling temperature and reaction time. Studies on similar conjugated fatty acids show that isomerization is temperature and time-dependent.[6] A milder, base-catalyzed method or a carefully controlled acid-catalyzed method at a lower temperature is recommended.[6][13]
Experimental Protocols
Recommended Protocol: Low-Isomerization FAME Preparation
This protocol is optimized to minimize the isomerization of conjugated PUFAs like this compound.
1. Reagents:
- 0.5 M Sodium Methoxide (NaOMe) in anhydrous Methanol
- 1 M Sulfuric Acid (H₂SO₄) in anhydrous Methanol
- Hexane (B92381) (HPLC grade)
- Saturated Sodium Chloride (NaCl) solution
2. Base-Catalyzed Transesterification (for esterified lipids): a. To your extracted lipid sample (dried under nitrogen), add 1 mL of 0.5 M NaOMe in methanol. b. Vortex and incubate at 40°C for 10 minutes .[6] This lower temperature is crucial. c. Stop the reaction by adding 1 mL of deionized water. d. Extract the FAMEs by adding 2 mL of hexane, vortexing, and centrifuging to separate the phases. e. Collect the upper hexane layer containing the FAMEs.
3. Acid-Catalyzed Esterification (for free fatty acids): a. To your extracted lipid sample, add 1 mL of 1 M H₂SO₄ in methanol. b. Vortex and incubate at 40°C for 10 minutes .[6] c. Stop the reaction by adding 1 mL of saturated NaCl solution. d. Extract the FAMEs with 2 mL of hexane as described above.
Data Presentation
Table 1: Factors Contributing to Isomerization and Recommended Mitigation Strategies
| Factor | Stage of Analysis | Mitigation Strategy |
| Heat | Derivatization, GC Injection | Use low-temperature derivatization (e.g., 40°C).[6] Optimize GC temperature programs to avoid unnecessarily high temperatures.[8] |
| Harsh Reagents | Derivatization | Prefer base-catalyzed methods (e.g., NaOMe) for triglycerides or milder acid catalysts (e.g., H₂SO₄/Methanol) over harsher ones (e.g., BF₃).[6] |
| UV Light | Sample Storage, Handling | Store samples and standards in amber vials. Work in a dimly lit area or use foil to cover samples during preparation. |
| Oxygen | All Stages | Purge vials with nitrogen or argon. Use degassed solvents. Add antioxidants like BHT.[10] Minimize sample exposure to air. |
Table 2: Comparison of Common Derivatization Methods for Isomer-Sensitive Fatty Acids
| Method | Reagent | Typical Conditions | Isomerization Risk | Comments |
| Acid-Catalyzed | BF₃/Methanol | 100°C for 30-60 min | High | Effective but harsh; significant isomerization of conjugated systems is common. |
| Acid-Catalyzed | H₂SO₄/Methanol | 40°C for 10 min | Low | A much milder alternative to BF₃, suitable for free fatty acids when controlled.[6] |
| Base-Catalyzed | NaOMe/Methanol | 40°C for 10 min | Very Low | Ideal for transesterification of triglycerides and other esters; minimizes isomerization.[6] |
Table 3: Recommended GC Parameters for Separation of Fatty Acid Isomers
| Parameter | Recommendation | Rationale |
| GC Column | Highly Polar Capillary Column | Columns like HP-88 (cyanopropyl-based) or ionic liquid columns (e.g., SLB-IL111) are required for resolving positional and geometric isomers.[12][14] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS analysis. |
| Injection Mode | Split/Splitless | Use a split injection to avoid overloading the column, which can improve peak shape. |
| Injector Temp. | 220-250°C | Keep as low as possible while ensuring efficient volatilization to prevent on-injector isomerization. |
| Oven Program | Temperature Ramp | Start at a low temperature (~50-100°C) and use a slow to moderate ramp (e.g., 2-5°C/min) to improve separation of closely eluting isomers.[8] |
Visualizations
Caption: Diagram 1: Key steps and critical control points in the analytical workflow to minimize isomerization.
Caption: Diagram 2: A decision tree for troubleshooting the appearance of unexpected isomers.
Caption: Diagram 3: A relational map of the primary factors that induce isomerization.
References
- 1. Etherolenic acid | C18H28O3 | CID 23724709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Divinylether fatty acids - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. larodan.com [larodan.com]
- 5. researchgate.net [researchgate.net]
- 6. Isomerization of conjugated linolenic acids during methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. jfda-online.com [jfda-online.com]
- 13. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Refining Extraction Protocols for Volatile Oxylipins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for volatile oxylipins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of volatile oxylipins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be optimal for the target oxylipins. In solid-phase extraction (SPE), the elution solvent may be too weak. | Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test solvents with different polarities. For SPE, increase the organic solvent percentage in the elution step or try a stronger solvent.[1][2] Optimize SPE Protocol: Ensure proper conditioning of the SPE cartridge. Optimize wash steps to prevent premature elution of analytes.[2][3] Consider using a different SPE sorbent chemistry (e.g., mixed-mode anion exchange for acidic oxylipins). |
| Analyte Degradation: Oxylipins are susceptible to oxidation and enzymatic degradation during sample handling and extraction.[4][5] | Add Antioxidants and Inhibitors: Add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents to prevent auto-oxidation.[4][6][7] Use enzyme inhibitors such as indomethacin (B1671933) (for COX enzymes) or paraoxon (B1678428) (for esterases) during sample collection and preparation.[4] Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and degradation. | |
| Poor Phase Separation (LLE): Emulsion formation can trap analytes and reduce recovery. | Centrifugation: Spin the sample to break the emulsion. Add Salt: Add a small amount of a neutral salt (e.g., sodium sulfate) to the aqueous phase to increase its polarity and improve separation.[1] | |
| High Variability in Results | Inconsistent Sample Handling: Variations in sample collection, storage, or freeze-thaw cycles can lead to inconsistent results.[4][8] | Standardize Protocols: Establish and strictly follow a standard operating procedure (SOP) for all sample handling steps.[8] Minimize Freeze-Thaw Cycles: Aliquot samples after collection to avoid repeated freezing and thawing.[4] |
| Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of target analytes.[6][8] | Improve Sample Cleanup: Optimize the SPE wash steps to remove interfering matrix components.[2] Use Internal Standards: Incorporate stable isotope-labeled internal standards for each analyte or class of compounds to normalize for matrix effects and extraction efficiency.[9][10] Dilute the Sample: If possible, diluting the final extract can mitigate matrix effects. | |
| Presence of Artifactual Peaks | Auto-oxidation: Unsaturated fatty acid precursors can oxidize non-enzymatically during sample preparation, creating artificial oxylipin peaks.[6][7] | Use Antioxidants: Add BHT or other antioxidants to all solutions used in sample preparation.[4][6] Work Under Inert Atmosphere: If possible, perform extraction steps under a nitrogen or argon atmosphere to minimize oxygen exposure.[11] |
| Contamination: Contaminants from plasticware or solvents can interfere with the analysis.[4] | Use High-Purity Solvents: Use HPLC or MS-grade solvents. Use Appropriate Labware: Avoid plasticizers by using polypropylene (B1209903) tubes; for some applications, glass is preferred, but be aware of potential analyte adsorption.[4] | |
| Poor Chromatographic Peak Shape | Inappropriate Reconstitution Solvent: The solvent used to redissolve the final extract may not be compatible with the initial mobile phase conditions. | Match Reconstitution Solvent to Mobile Phase: Reconstitute the sample in a solvent with a similar or weaker elution strength than the initial mobile phase. |
| Column Overload: Injecting too much sample can lead to broad or fronting peaks. | Dilute Sample: Reduce the concentration of the injected sample. |
Frequently Asked Questions (FAQs)
Sample Preparation and Storage
Q1: At what temperature should I store my samples to prevent oxylipin degradation?
A: For long-term storage, samples should be kept at -80°C.[4] Storage at -20°C may not be sufficient to prevent the degradation of some oxylipins.[4] It is also crucial to minimize freeze-thaw cycles, as these can lead to analyte loss.[4]
Q2: What additives can I use to prevent the artificial formation of oxylipins during sample preparation?
A: To prevent auto-oxidation, the antioxidant butylated hydroxytoluene (BHT) should be added to your extraction solvents.[4][6][7] To inhibit enzymatic activity, you can add a cocktail of inhibitors. For example, indomethacin can be used to inhibit cyclooxygenase (COX) enzymes, and esterase inhibitors like paraoxon can prevent the breakdown of esterified oxylipins.[4]
Extraction Methods
Q3: What is the difference between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for oxylipin analysis?
A: LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic solvent). SPE separates compounds based on their affinity for a solid sorbent packed in a cartridge.[12][13] SPE is generally considered more efficient for processing a large number of samples, offers better reproducibility, uses less solvent, and is more amenable to automation.[9]
Q4: Which SPE sorbent should I choose for volatile oxylipin extraction?
A: The choice of sorbent depends on the specific properties of your target oxylipins.
-
Reversed-phase (e.g., C18): This is a common choice for retaining non-polar compounds like oxylipins from a polar sample matrix.[9]
-
Mixed-mode (e.g., Oasis MAX): These sorbents have both reversed-phase and ion-exchange properties and are particularly useful for extracting acidic oxylipins.
-
Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB): These are versatile sorbents that can retain a wide range of compounds with varying polarities.[9]
Analysis
Q5: Is derivatization necessary for the analysis of volatile oxylipins?
A: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is required to increase the volatility and thermal stability of the oxylipins.[12][14][15] However, for Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is typically not necessary.[12][15]
Q6: How can I resolve isomeric oxylipins that co-elute?
A: Chromatographic separation is crucial for distinguishing between isomers.[16] Optimizing the LC gradient, trying different stationary phases (columns), and potentially using techniques like ion mobility mass spectrometry can help separate closely eluting isomers.[10]
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for Oxylipins from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw 100 µL of plasma on ice.
-
Add 5 µL of an internal standard mix containing stable isotope-labeled oxylipins.
-
Add an antioxidant like BHT.[6]
-
-
Protein Precipitation:
-
Add 400 µL of cold isopropanol (B130326) to the plasma sample.
-
Vortex briefly and incubate at -80°C for 30 minutes to precipitate proteins.[17]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
SPE Cartridge Conditioning (using Oasis HLB 96-well plate):
-
Condition the wells with 1 mL of methanol (B129727).
-
Equilibrate the wells with 1 mL of deionized water.[18]
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE plate.[18]
-
-
Washing:
-
Wash the wells with 1.5 mL of 5% methanol in water to remove polar impurities.[18]
-
-
Elution:
-
Elute the oxylipins with 1.2 mL of methanol into a clean collection plate.[18]
-
-
Drying and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS analysis.[18]
-
Visualizations
Caption: Experimental workflow for volatile oxylipin extraction and analysis.
Caption: Major enzymatic pathways for oxylipin biosynthesis.
Caption: Troubleshooting logic for low oxylipin recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of oxylipins during plasma generation and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting variability in free oxylipins in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. zenodo.org [zenodo.org]
- 11. Oxylipin Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmascholars.com [pharmascholars.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.aston.ac.uk [publications.aston.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potential Biological Activities of 14(Z)-Etherolenic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etherolenic acid and its isomers are a class of divinyl ether fatty acids derived from the oxygenation of polyunsaturated fatty acids. While research into the specific biological activities of individual etherolenic acid isomers is still emerging, understanding their potential therapeutic effects is of growing interest. This guide provides a comparative overview of the potential biological activities of 14(Z)-Etherolenic acid and its related isomers, drawing inferences from the known bioactivities of their metabolic precursors, linoleic acid (LA) and α-linolenic acid (ALA), and other structurally related divinyl ether fatty acids. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these novel lipid mediators.
Structural Overview of Etherolenic Acid Isomers
This compound is a specific geometric isomer of etherolenic acid. Its systematic name is (9Z,11E)-12-[(1Z,3Z)-1,3-hexadien-1-yloxy]-9,11-dodecadienoic acid. Etherolenic acid itself is a divinyl ether derivative of linolenic acid. The various isomers of etherolenic acid differ in the geometry (cis or trans, denoted as Z or E respectively) of their double bonds.
Divinyl ether fatty acids are synthesized in plants through the action of lipoxygenase and divinyl ether synthase on polyunsaturated fatty acids.[1] For instance, colneleic acid is derived from linoleic acid, and colnelenic acid is derived from α-linolenic acid.[1] Etheroleic acid and etherolenic acid are other examples of these metabolites.[1] The specific stereochemistry of the isomers is determined by the enzymatic process.
Comparative Biological Activities
Direct comparative studies on the biological activities of this compound and its isomers are not yet available in the scientific literature. However, based on the known functions of their precursor fatty acids and other divinyl ether fatty acids, we can infer potential areas of biological significance.
Table 1: Inferred Biological Activities of Etherolenic Acid Isomers Based on Precursor and Related Molecules
| Biological Activity | Precursor/Related Molecule | Inferred Potential for Etherolenic Acid Isomers | Key References |
| Anti-inflammatory | α-Linolenic Acid (ALA) | Isomers may possess anti-inflammatory properties by modulating inflammatory signaling pathways. | [2] |
| Colneleic & Colnelenic Acid | Reported to have roles in plant defense, suggesting potential interaction with inflammatory processes.[3][4] | [3][4] | |
| PPAR Agonism | Linoleic Acid (LA) & ALA | Isomers could act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), influencing lipid metabolism and inflammation. | [5][6] |
| Antimicrobial | Colneleic & Colnelenic Acid | Isomers may exhibit antimicrobial activity, a known function of divinyl ether fatty acids in plants.[3][4] | [3][4] |
Potential Signaling Pathways
The biological activities of fatty acids are often mediated through complex signaling pathways. Given the structural relationship, it is plausible that etherolenic acid isomers could modulate pathways influenced by their precursors, LA and ALA.
Anti-inflammatory Signaling
α-Linolenic acid has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] This is often achieved through the modulation of transcription factors like NF-κB and mitogen-activated protein kinases (MAPKs).[2]
PPAR Activation Signaling
Linoleic and α-linolenic acids are known to be natural ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[5][6] Activation of PPARs, particularly PPAR-α and PPAR-γ, can lead to a reduction in inflammatory responses and an improvement in lipid profiles.
Experimental Protocols
To facilitate further research, this section outlines detailed methodologies for assessing the key potential biological activities of this compound isomers.
In Vitro Anti-inflammatory Activity Assay
This protocol is designed to assess the ability of etherolenic acid isomers to inhibit the production of pro-inflammatory cytokines in a cell-based model.
1. Cell Culture and Treatment:
-
Culture a suitable cell line, such as RAW 264.7 murine macrophages, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound isomer or other isomers for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
2. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Use the collected cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
4. Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each isomer concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ values for each isomer.
PPAR Agonist Activity Assay
This protocol describes a reporter gene assay to determine if etherolenic acid isomers can activate PPARs.
1. Cell Culture and Transfection:
-
Culture a suitable cell line, such as HEK293T cells, in DMEM with 10% FBS.
-
Co-transfect the cells with a PPAR expression vector (e.g., for PPAR-α or PPAR-γ), a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene, and a β-galactosidase expression vector (for transfection efficiency normalization). Use a suitable transfection reagent.
2. Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the this compound isomer, other isomers, or a known PPAR agonist (positive control) for 24 hours.
3. Luciferase and β-Galactosidase Assays:
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Measure the β-galactosidase activity in the cell lysates to normalize for transfection efficiency.
4. Data Analysis:
-
Calculate the relative luciferase activity by dividing the luciferase activity by the β-galactosidase activity for each sample.
-
Determine the fold activation compared to the vehicle control.
Conclusion
While direct experimental evidence for the biological activities of this compound and its isomers is currently limited, this guide provides a framework for future research based on the established activities of their metabolic precursors and related divinyl ether fatty acids. The potential for these compounds to act as anti-inflammatory agents and PPAR agonists warrants further investigation. The provided experimental protocols offer a starting point for researchers to explore the therapeutic potential of this novel class of lipid molecules. As research in this area progresses, a clearer understanding of the specific biological roles of each etherolenic acid isomer will undoubtedly emerge, potentially leading to the development of new therapeutic strategies for a variety of diseases.
References
- 1. Divinylether fatty acids - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ask-force.org [ask-force.org]
- 4. Divinyl ether fatty acid synthesis in late blight-diseased potato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
14(Z)-Etherolenic Acid vs. Other Oxylipins in Plant Defense: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant immunology, a diverse arsenal (B13267) of signaling molecules and defense compounds is deployed to fend off invading pathogens. Among these, oxylipins—bioactive compounds derived from the oxidation of polyunsaturated fatty acids—play a pivotal role. While the jasmonate family of oxylipins, particularly jasmonic acid (JA), has been extensively studied and is recognized as a cornerstone of plant defense signaling, other oxylipin branches are emerging as significant contributors to plant immunity. This guide provides a comparative analysis of 14(Z)-etherolenic acid, a less-studied divinyl ether oxylipin, and other key oxylipins in the context of plant defense, supported by available experimental data and detailed methodologies.
Biosynthesis: A Tale of Two Competing Pathways
The biosynthesis of both jasmonates and divinyl ethers, including this compound, originates from the same precursor: α-linolenic acid released from chloroplast membranes. However, the enzymatic pathways diverge at a critical step, leading to the production of structurally and functionally distinct molecules. This competition for a common substrate highlights a crucial regulatory node in the plant's defense response.
The jasmonic acid pathway is initiated by the enzyme 13-lipoxygenase (13-LOX), which converts α-linolenic acid to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT). Subsequently, allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the formation of 12-oxophytodienoic acid (OPDA), which is then transported to the peroxisome for reduction and β-oxidation to yield jasmonic acid.
In contrast, the divinyl ether pathway also utilizes 13-HPOT as a substrate. The key enzyme, divinyl ether synthase (DES), converts 13-HPOT into an unstable allene oxide which is then rapidly converted to divinyl ether fatty acids. In the case of this compound, it is derived from the 13-lipoxygenase (13-LOX) pathway followed by the action of a specific divinyl ether synthase (13-DES).
Signaling Pathways: Distinct Mechanisms of Action
Jasmonic acid signaling is a well-characterized pathway that plays a central role in regulating gene expression for defense against necrotrophic pathogens and insect herbivores. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This de-repression allows transcription factors, such as MYC2, to activate the expression of a wide array of defense-related genes, including those encoding pathogenesis-related (PR) proteins and enzymes for the production of secondary metabolites.
The signaling pathway for divinyl ethers, including this compound, is less understood. However, evidence suggests that they may act as signaling molecules that induce further defense responses. The expression of divinyl ether synthase genes is often induced by pathogens and elicitors, and this induction can be modulated by other defense-related signaling molecules like salicylic (B10762653) acid and ethylene. It is hypothesized that divinyl ethers may exert their signaling function through direct interaction with cellular components or by being further metabolized into other bioactive compounds.
Performance in Plant Defense: A Quantitative Comparison
Direct quantitative comparisons of the antimicrobial and defensive signaling efficacy between this compound and other oxylipins are scarce in the literature. However, studies on related divinyl ethers and other oxylipins provide valuable insights into their potential roles.
Antimicrobial Activity:
Several studies have demonstrated the in vitro antimicrobial activity of various oxylipins against a range of plant pathogens. While specific data for this compound is limited, research on other divinyl ethers like colneleic acid and colnelenic acid has shown inhibitory effects against the oomycete Phytophthora infestans. A large-scale screening of 43 different oxylipins revealed that many possess antimicrobial properties, with some showing strong inhibition of mycelial growth and spore germination of eukaryotic microbes.
| Oxylipin/Compound | Pathogen | Activity | Concentration | Reference |
| Colneleic Acid | Phytophthora infestans | Inhibitory | Not specified | |
| Colnelenic Acid | Phytophthora infestans | Inhibitory | Not specified | |
| 12-oxo-phytodienoic acid (OPDA) | Botrytis cinerea, Cladosporium herbarum, Phytophthora infestans, Phytophthora parasitica | Mycelial growth inhibition | IC50: 50-130 µM (for B. cinerea) | |
| 13-Keto-octadecatrienoic acid (13-KOT) | Botrytis cinerea, Cladosporium herbarum, Phytophthora infestans, Phytophthora parasitica | Mycelial growth inhibition | IC50: 25-70 µM (for C. herbarum and P. parasitica) | |
| Linolenic Acid | Rhizoctonia solani, Crinipellis perniciosa | Mycelial growth reduction | 100 µM | |
| Linoleic Acid | Rhizoctonia solani, Pythium ultimum, Pyrenophora avenae | Mycelial growth reduction | 1000 µM |
Nematicidal Activity:
Recent studies have highlighted the potential of divinyl ethers in controlling plant-parasitic nematodes. For instance, the 9-divinyl ethers colneleic acid and colnelenic acid have been implicated in the defense against the root-knot nematode Meloidogyne javanica. While direct comparative data with other oxylipins is not available, some fatty acids have also shown nematicidal effects.
| Compound | Nematode | Activity | Reference |
| Colneleic Acid | Meloidogyne javanica | Implicated in defense | |
| Colnelenic Acid | Meloidogyne javanica | Implicated in defense | |
| Capric Acid | Meloidogyne incognita | Reduced reproduction, inhibited egg hatching |
Induction of Defense Genes:
The activation of defense-related gene expression is a hallmark of plant immune responses. Jasmonic acid is a potent inducer of a wide range of defense genes. While the specific genes regulated by this compound are not well-defined, the expression of the divinyl ether synthase gene itself is induced by pathogens and elicitors, suggesting a role in amplifying the defense response. Furthermore, the application of methyl jasmonate has been shown to coordinately trigger the expression of genes in the divinyl ether pathway in tobacco.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of oxylipins in plant defense.
1. Oxylipin Extraction and Quantification from Plant Tissue
This protocol describes a general method for the extraction and analysis of oxylipins, which can be adapted for the quantification of this compound and other oxylipins using LC-MS/MS or GC-MS.
-
Sample Preparation: Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen immediately after collection to quench metabolic activity. Grind the frozen tissue to a fine powder.
-
Extraction:
-
To ~100 mg of powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 2-propanol/water/HCl (2:1:0.002, v/v/v)).
-
Add a mixture of deuterated internal standards for accurate quantification.
-
Shake vigorously for 30 minutes at 4°C.
-
Add 2 mL of dichloromethane (B109758) and shake for another 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen gas.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Re-dissolve the dried extract in a small volume of the appropriate solvent.
-
Use a C18 SPE cartridge to remove interfering compounds.
-
Elute the oxylipins with a suitable solvent (e.g., methyl formate).
-
Dry the eluate under nitrogen.
-
-
Derivatization (for GC-MS): For analysis by GC-MS, the carboxylic acid group of the oxylipins needs to be derivatized, for example, by methylation with diazomethane (B1218177) or by forming pentafluorobenzyl (PFB) esters.
-
Analysis:
-
LC-MS/MS: Re-dissolve the final extract in a suitable solvent (e.g., methanol/water) and analyze using a liquid chromatograph coupled to a tandem mass spectrometer. Use a C18 reversed-phase column for separation.
-
GC-MS: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
-
2. In Vitro Antimicrobial Bioassay
This protocol outlines a method to assess the direct antimicrobial activity of purified oxylipins against fungal and bacterial pathogens.
-
Microorganism Preparation:
-
Fungi: Grow the fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar - PDA). Collect spores by flooding the plate with sterile water and scraping the surface. Adjust the spore suspension to a desired concentration (e.g., 10^5 spores/mL).
-
Bacteria: Grow the bacterial pathogen in a suitable liquid medium (e.g., Luria-Bertani - LB broth) to the mid-log phase. Dilute the culture to a specific optical density (e.g., OD600 = 0.02).
-
-
Assay Setup (96-well plate format):
-
Prepare a serial dilution of the oxylipin compound in the appropriate liquid medium (e.g., Potato Dextrose Broth for fungi, LB broth for bacteria). The final concentrations should span a relevant range (e.g., 1 to 200 µM).
-
Add a fixed volume of the prepared microbial suspension to each well.
-
Include positive controls (a known antimicrobial agent) and negative controls (solvent vehicle only).
-
Incubate the plates under optimal growth conditions for the specific pathogen.
-
-
Data Collection and Analysis:
-
Measure the optical density (for bacteria) or use a resazurin-based viability assay (for fungi) at different time points to assess microbial growth.
-
Determine the Minimum Inhibitory Concentration (MIC) and/or the half-maximal inhibitory concentration (IC50) of the oxylipin.
-
3. Plant Pathogen Bioassay
This protocol describes a method to evaluate the ability of an oxylipin to induce resistance in plants against a pathogen.
-
Plant Treatment:
-
Grow plants to a suitable developmental stage.
-
Treat the plants with the oxylipin of interest by either soil drench or foliar spray at a specific concentration.
-
Include control plants treated with the solvent vehicle only.
-
-
Pathogen Inoculation:
-
After a specific time post-treatment (e.g., 24-48 hours), inoculate the treated and control plants with the pathogen. The inoculation method will depend on the pathogen (e.g., spray inoculation with a spore suspension for foliar fungi, soil inoculation for root pathogens).
-
-
Disease Assessment:
-
Incubate the plants under conditions conducive to disease development.
-
Assess disease severity at regular intervals by measuring parameters such as lesion size, disease incidence, or pathogen biomass (e.g., via qPCR).
-
-
Gene Expression Analysis:
-
Harvest plant tissue at different time points after pathogen inoculation.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of known defense-related genes (e.g., PR1, PDF1.2).
-
Conclusion
While jasmonic acid remains a central player in our understanding of oxylipin-mediated plant defense, emerging evidence suggests that other oxylipins, such as the divinyl ether this compound, contribute significantly to the plant's defensive capabilities. The competition between the JA and divinyl ether biosynthetic pathways points to a sophisticated regulatory network that allows plants to fine-tune their responses to different types of biotic stress. Although direct quantitative comparisons are still limited, the demonstrated antimicrobial and nematicidal activities of divinyl ethers highlight their potential as important defense compounds. Further research, particularly focused on quantitative bioassays and detailed signaling studies of less-characterized oxylipins like this compound, is crucial for a comprehensive understanding of the complex web of plant immunity
Unveiling the Antimicrobial Potential of 14(Z)-Etherolenic Acid: A Comparative Analysis
An objective comparison of the projected antimicrobial performance of 14(Z)-Etherolenic acid with established alternatives, supported by experimental data from related compounds.
Introduction
This compound is a divinyl ether fatty acid, a class of compounds found in select plant species. Notably, it has been identified in garlic (Allium sativum), a plant with a long history of medicinal use, particularly for its antimicrobial properties. While direct and extensive studies on the antimicrobial spectrum of this compound are not available in current literature, the well-documented antimicrobial activity of garlic extracts provides a strong basis for inferring its potential efficacy. This guide offers a comparative validation of the projected antimicrobial spectrum of this compound, using data from garlic-derived compounds as a proxy. The primary active antimicrobial agent in crushed garlic is allicin.[1][2] This analysis is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents.
Comparative Antimicrobial Spectrum
Due to the lack of specific antimicrobial data for this compound, this section presents the known antimicrobial spectrum of garlic extracts, which contain a variety of sulfur-containing compounds, including the precursor to allicin, and other fatty acids. This is compared with the activity of common broad-spectrum and narrow-spectrum antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Microorganism | Gram Stain | Garlic Extract (Allicin) MIC (µg/mL) | Ciprofloxacin (B1669076) MIC (µg/mL) | Vancomycin (B549263) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ~16 - 32 | 0.25 - 1.0 | 0.5 - 2.0 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | ~16 - 64 | >128 (Resistant) | 1.0 - 4.0 |
| Streptococcus pyogenes | Gram-positive | ~8 - 32 | 0.25 - 1.0 | 0.25 - 1.0 |
| Escherichia coli | Gram-negative | ~50 - 200 | 0.015 - 0.12 | >128 (Inactive) |
| Pseudomonas aeruginosa | Gram-negative | >512 (Often resistant) | 0.25 - 4.0 | >128 (Inactive) |
| Candida albicans (Yeast) | N/A (Fungus) | ~0.2 - 7 | N/A | N/A |
Note: The MIC values for garlic extract (allicin) are approximate and can vary significantly based on the extraction method, purity, and specific strain of microorganism tested. The data for ciprofloxacin and vancomycin are typical ranges and can also vary. Garlic extracts have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[3]
Experimental Protocols
The determination of the antimicrobial spectrum is primarily achieved through antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
- Test Compound: this compound or a standardized garlic extract. A stock solution is prepared in a suitable solvent (e.g., ethanol, DMSO) and then diluted in the growth medium.
- Microorganisms: Standardized cultures of test bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are grown to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]
- Growth Medium: A suitable sterile liquid growth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for yeast.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used to perform the assay.[4]
2. Assay Procedure:
- Serial Dilutions: The test compound is serially diluted in the growth medium across the wells of the 96-well plate. This creates a gradient of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension.[4]
- Controls:
- Positive Control: Wells containing the growth medium and the microbial suspension without the test compound to ensure the viability of the microorganisms.
- Negative Control: Wells containing only the growth medium to check for sterility.
- Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound to ensure it does not inhibit microbial growth.
- Incubation: The microtiter plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[4]
3. Data Interpretation:
- Visual Assessment: After incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (no turbidity).[4]
- Spectrophotometric Reading: The results can be quantified by reading the optical density (OD) of each well using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, the antimicrobial action of related fatty acids and garlic-derived compounds involves the disruption of the microbial cell membrane. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Allicin, the primary antimicrobial compound in garlic, is known to inhibit RNA synthesis and also interacts with thiol-containing enzymes, disrupting crucial metabolic pathways in microorganisms.[1]
The following diagram illustrates a proposed mechanism of action for fatty acid-like antimicrobial compounds.
Caption: Proposed Antimicrobial Mechanism of Action.
Conclusion
While direct experimental data on the antimicrobial spectrum of this compound is currently unavailable, its origin from Allium sativum suggests a potential for broad-spectrum antimicrobial activity. The known efficacy of garlic extracts against a range of Gram-positive and Gram-negative bacteria, as well as fungi, provides a strong rationale for further investigation into this compound as a novel antimicrobial agent. The standardized protocols for MIC determination outlined in this guide provide a clear pathway for the systematic evaluation of its antimicrobial properties. Future research should focus on isolating this compound and performing comprehensive antimicrobial susceptibility testing to validate its spectrum and potency, and to elucidate its precise mechanism of action.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Studying garlic's antimicrobial effects on gram-positive and gram-negative bacteria. [wisdomlib.org]
- 3. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of Divinyl Ether Synthases: Key Enzymes in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Divinyl ether synthases (DES) are a fascinating class of cytochrome P450 enzymes belonging to the CYP74 family. Found in a variety of plants, these enzymes play a crucial role in the oxylipin pathway, a metabolic cascade that generates signaling molecules and defense compounds from the oxidation of polyunsaturated fatty acids. Unlike most P450 enzymes, DES do not require molecular oxygen or NADPH for their catalytic activity. They catalyze the conversion of fatty acid hydroperoxides into divinyl ethers, which have been implicated in plant defense against pathogens and pests.[1][2][3] This guide provides a comparative analysis of divinyl ether synthases from various plant sources, detailing their biochemical properties, and presenting relevant experimental data and protocols.
Comparative Performance of Divinyl Ether Synthases
Divinyl ether synthases exhibit significant diversity in their substrate specificity and catalytic efficiency across different plant species. They are broadly categorized based on their preference for either 9- or 13-hydroperoxides of linoleic and linolenic acids. The following table summarizes the key characteristics of several well-studied DES enzymes.
| Plant Source | Enzyme | CYP74 Subfamily | Preferred Substrate(s) | Major Product(s) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Garlic (Allium sativum) | AsDES | CYP74C | 13-HPOD, 13-HPOT, 9-HPOD, 9-HPOT | Etheroleic acid, Etherolenic acid, Colneleic acid, Colnelenic acid | ~20 (for 13-HPOD) | ~370 (for 13-HPOD) | ~1.85 x 10⁷ (for 13-HPOD) |
| Potato (Solanum tuberosum) | StDES | CYP74D | 9-HPOD, 9-HPOT | Colneleic acid, Colnelenic acid | Data not available | Data not available | Data not available |
| Tomato (Solanum lycopersicum) | LeDES | CYP74D | 9-HPOD, 9-HPOT | Colneleic acid, Colnelenic acid | Data not available | Data not available | Data not available |
| Tobacco (Nicotiana tabacum) | NtDES1 | CYP74D | 9-HPOD, 9-HPOT | Colneleic acid, Colnelenic acid | Data not available | Data not available | Data not available |
| Flax (Linum usitatissimum) | LuDES | CYP74B | 13-HPOT | (ω5Z)-etherolenic acid | Data not available | Data not available | Data not available |
| Asparagus (Asparagus officinalis) | AoDES | CYP74H | 13-HPOD | (11Z)-etheroleic acid | Data not available | Data not available | Data not available |
HPOD: Hydroperoxy-octadecadienoic acid (from linoleic acid) HPOT: Hydroperoxy-octadecatrienoic acid (from α-linolenic acid)
From the available data, the divinyl ether synthase from garlic (Allium sativum) is a versatile enzyme capable of utilizing both 9- and 13-hydroperoxides of linoleic and linolenic acids.[4] In contrast, DES from solanaceous plants like potato, tomato, and tobacco are specific for 9-hydroperoxides, classifying them as 9-DES.[5][6][7] The flax DES shows a preference for 13-hydroperoxides, particularly from α-linolenic acid.[8] The asparagus DES also demonstrates a preference for 13-HPOD.[9][10]
Signaling Pathways and Biological Function
Divinyl ethers are important signaling molecules in plant defense. Their production is often induced by pathogen attack and herbivory.[2][11] The oxylipin pathway, which generates the substrates for DES, is a central component of the plant's innate immune system.
Caption: Oxylipin pathway leading to divinyl ether synthesis and its role in plant defense.
The synthesis of divinyl ethers is tightly regulated by plant hormones such as methyl jasmonate and ethylene, which are known to be involved in defense signaling. Salicylic acid, another key defense hormone, has also been shown to influence the expression of DES genes.[4] The divinyl ethers themselves can act as antimicrobial and nematocidal agents, directly inhibiting the growth of pathogens and pests.[7][11]
Experimental Protocols
A thorough characterization of a divinyl ether synthase involves several key experimental steps, from protein production to detailed kinetic analysis. The following protocols provide a generalized methodology for these experiments.
Recombinant Protein Expression and Purification
-
Cloning: The full-length cDNA of the putative DES is cloned into an expression vector (e.g., pET vector series) with an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A small-scale culture is grown to an OD
600of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C) overnight to enhance protein solubility. -
Cell Lysis: The bacterial cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme), and lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed with a buffer containing a low concentration of imidazole, and the tagged protein is eluted with a high concentration of imidazole.
-
Purity Check: The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Activity Assay
The activity of DES can be monitored spectrophotometrically by measuring the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of the fatty acid hydroperoxide substrate.
-
Reaction Mixture: Prepare a reaction mixture containing the purified DES enzyme in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Substrate Preparation: Prepare a stock solution of the fatty acid hydroperoxide substrate (e.g., 9-HPOD or 13-HPOD) in ethanol.
-
Initiation of Reaction: Equilibrate the reaction mixture at the desired temperature (e.g., 25°C) in a quartz cuvette. Initiate the reaction by adding the substrate to the reaction mixture.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 234 nm for a defined period (e.g., 1-2 minutes) using a spectrophotometer.
-
Calculation of Activity: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the hydroperoxide substrate.
Product Identification by HPLC and GC-MS
-
Enzymatic Reaction: A larger-scale enzymatic reaction is performed to generate a sufficient amount of product for analysis.
-
Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Derivatization: The extracted products are often derivatized (e.g., methylation with diazomethane) to increase their volatility for GC-MS analysis.
-
HPLC Analysis: The extracted products can be separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Divinyl ethers typically have a characteristic UV absorption maximum around 250-280 nm.
-
GC-MS Analysis: The derivatized products are analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm their identity based on their mass spectra and retention times compared to authentic standards.
Experimental Workflow
The characterization of a novel divinyl ether synthase typically follows a structured workflow to ensure comprehensive analysis of its biochemical and functional properties.
Caption: A typical experimental workflow for the characterization of a divinyl ether synthase.
This guide provides a comparative overview of divinyl ether synthases, highlighting their diversity and importance in plant biology. Further research, particularly in obtaining a complete set of kinetic parameters for a wider range of these enzymes, will be crucial for a more in-depth understanding of their structure-function relationships and for harnessing their potential in agricultural and pharmaceutical applications.
References
- 1. Reduction of divinyl ether-containing polyunsaturated fatty acids in transgenic potato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divinyl ether fatty acid synthesis in late blight-diseased potato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Divinyl ether synthesis in garlic bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pathogen-inducible divinyl ether synthase (CYP74D) from elicitor-treated potato suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular cloning of a divinyl ether synthase. Identification as a CYP74 cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a divinyl ether biosynthetic pathway specifically associated with pathogenesis in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of divinyl ether synthase CYP74H2 biosynthesizing (11Z)-etheroleic and (1'Z)-colnelenic acids in asparagus (Asparagus officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Tomato Divinyl Ether-Biosynthesis Pathway Is Implicated in Modulating of Root-Knot Nematode Meloidogyne javanica's Parasitic Ability [frontiersin.org]
GC-MS vs. LC-MS: A Comparative Guide for the Analysis of 14(Z)-Etherolenic Acid
For researchers, scientists, and professionals in drug development, the accurate analysis of lipid molecules is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of the divinyl ether fatty acid, 14(Z)-Etherolenic acid.
This compound , with the molecular formula C18H28O3, is a specialized fatty acid found in certain plants.[1][2][3] Its unique structure, containing an ether linkage, presents distinct analytical considerations. The choice between GC-MS and LC-MS can significantly impact the quality and utility of the resulting data.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS for the analysis of fatty acids, providing a framework for what to expect when analyzing this compound.
| Parameter | GC-MS | LC-MS |
| Volatility Requirement | High (Requires derivatization for fatty acids) | Low (Analyzes compounds in liquid phase) |
| Derivatization | Mandatory for fatty acids to increase volatility[4][5][6] | Generally not required[7] |
| Sensitivity | High, especially for targeted analysis[8] | Very high, particularly with tandem MS (MS/MS)[7][9] |
| Selectivity | High, based on retention time and mass spectrum | Very high, especially with high-resolution MS |
| Sample Throughput | Lower, due to sample preparation (derivatization) | Higher, with simpler sample preparation |
| Compound Stability | Potential for degradation of thermally labile compounds | Milder conditions, suitable for a wider range of compounds |
| Isomer Separation | Excellent for geometric and positional isomers | Can be challenging, but achievable with specific columns/methods |
| Matrix Effects | Generally lower | Can be significant (ion suppression/enhancement) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of fatty acids using both GC-MS and LC-MS, which can be adapted for this compound.
GC-MS Analysis Protocol (with Derivatization)
GC-MS analysis of fatty acids necessitates a derivatization step to convert the non-volatile fatty acids into volatile esters, most commonly fatty acid methyl esters (FAMEs).[4]
1. Sample Preparation & Lipid Extraction:
-
Homogenize the sample (e.g., plant tissue, cell culture) in a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v).
-
Perform liquid-liquid extraction to isolate the lipid fraction.
-
Dry the lipid extract under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Acid-Catalyzed Esterification:
-
Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract.[4]
-
Heat the mixture at 60-100°C for 5-60 minutes.[4]
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381), then vortex to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper organic layer for GC-MS analysis.
-
-
Silylation (Alternative to Esterification):
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for FAMEs analysis, such as an Agilent HP-5MS-UI (30 m × 0.25 mm × 0.25 μm).[6]
-
Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, ramped to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min with a final hold.[6]
-
Injector: Splitless mode at 280°C.[6]
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 50-400.[10]
-
Identification: Based on retention time and comparison of mass spectra with reference libraries (e.g., NIST).
-
LC-MS Analysis Protocol
LC-MS offers the advantage of analyzing fatty acids in their native form, without the need for derivatization.[7]
1. Sample Preparation & Lipid Extraction:
-
Follow the same lipid extraction procedure as for GC-MS analysis.
-
After drying, reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., acetonitrile/isopropanol/water).
2. LC-MS Instrumental Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase column, such as a C8 or C18, is commonly used.
-
Mobile Phase: A gradient of solvents, for instance, a water-methanol gradient with an ion-pairing agent like tributylamine.[11]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for fatty acids.[9]
-
Analysis Mode: Can be run in full scan mode for profiling or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted, quantitative analysis.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing more accurate mass measurements.[7]
-
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical pathways and the logic behind selecting a method, the following diagrams have been generated.
Caption: Experimental workflows for GC-MS and LC-MS analysis of this compound.
Caption: Decision tree for selecting between GC-MS and LC-MS for fatty acid analysis.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.
-
GC-MS is a robust and reliable technique, particularly well-suited for the separation of isomers and for laboratories with established FAMEs analysis protocols. However, the requirement for derivatization adds time and potential for sample loss or alteration.
-
LC-MS offers higher sensitivity and throughput, with the significant advantage of analyzing the fatty acid in its native form, which is beneficial for thermally labile compounds like polyunsaturated fatty acids.[7][9] High-resolution LC-MS can provide highly accurate mass data, aiding in structural confirmation.
The choice between these two techniques will ultimately depend on the specific research question, the available instrumentation, and the desired balance between throughput, sensitivity, and the need for detailed isomeric separation. For high-throughput screening and analysis of potentially unstable compounds, LC-MS is often the preferred method. For detailed structural characterization and when leveraging existing expertise in FAMEs analysis, GC-MS remains a valuable tool.
References
- 1. Etherolenic acid | C18H28O3 | CID 23724709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Divinylether fatty acids - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Etherolenic Acid: A Comparative Guide to Structural Elucidation by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural determination of natural products is a critical step in harnessing their therapeutic potential. Etherolenic acid, a divinyl ether fatty acid, presents a unique structural puzzle. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for its structural elucidation, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of novel organic molecules like etherolenic acid.[1][2] Its ability to provide detailed information about the carbon-hydrogen framework is unparalleled. However, a multi-faceted approach utilizing other spectroscopic methods is often essential for unambiguous structure confirmation. This guide will delve into the application of NMR and compare its performance with Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy for the structural elucidation of etherolenic acid.
At the Core of the Structure: NMR Spectroscopic Data
Table 1: ¹H NMR Spectral Data of an Etherolenic Acid Methyl Ester Isomer
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-9 | 5.41 | m | |
| H-10 | 6.33 | m | |
| H-11 | 5.82 | m | |
| H-12 | 4.0 (estimated) | m | |
| H-1' | 6.0 - 6.2 | m | |
| H-2' | 5.6 - 5.8 | m | |
| H-3' | 5.9 - 6.1 | m | |
| H-4' | 5.41 | m | |
| H-5' | 2.0 - 2.2 | m | |
| H-6' | 0.9 - 1.0 | t | ~7 |
| -OCH₃ | 3.67 | s | |
| -CH₂- (chain) | 1.2 - 1.6 | m | |
| Allylic -CH₂- | 2.0 - 2.3 | m | |
| Bis-allylic -CH₂- | 2.8 (estimated) | t | ~6 |
| α-CH₂ to C=O | 2.3 | t | ~7.5 |
Data is for an isomer of etherolenic acid methyl ester and is compiled from published spectra.[1] Some values are estimated based on typical ranges for similar functional groups.
Table 2: Expected ¹³C NMR Chemical Shifts for Etherolenic Acid
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| C-1 (COOH) | ~179 |
| C-2 | ~34 |
| C-3 | ~25 |
| C-4 to C-7 | 29-30 |
| C-8 (Allylic) | ~27 |
| C-9 (Olefinic) | ~125-135 |
| C-10 (Olefinic) | ~125-135 |
| C-11 (Olefinic) | ~125-135 |
| C-12 (Ether-linked) | ~70-80 |
| C-1' (Olefinic, Ether-linked) | ~140-150 |
| C-2' (Olefinic) | ~100-115 |
| C-3' (Olefinic) | ~125-135 |
| C-4' (Olefinic) | ~125-135 |
| C-5' (Allylic) | ~30-35 |
| C-6' (Methyl) | ~14 |
| Methylene Chain | 22-32 |
Expected values are based on typical chemical shifts for fatty acids and divinyl ethers.
A Comparative Analysis of Spectroscopic Techniques
The structural elucidation of etherolenic acid is best achieved through the synergistic use of multiple spectroscopic methods.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, stereochemistry of double bonds, connectivity of atoms. | Unparalleled for complete structure determination.[1][2] | Lower sensitivity compared to MS, requires pure sample. |
| Mass Spectrometry (MS) | Molecular weight and molecular formula. Fragmentation patterns reveal structural motifs. | High sensitivity, small sample amount needed. | Isomers can be difficult to distinguish. Does not provide stereochemical information. |
| UV-Vis Spectroscopy | Information about conjugated π-systems. | Simple, fast, and can be used for quantification. | Provides limited structural information, broad absorption bands. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O, C=C, O-H). | Fast, non-destructive, provides a molecular fingerprint. | Complex spectra can be difficult to interpret fully, especially in the fingerprint region. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results.
NMR Spectroscopy: A sample of the isolated etherolenic acid (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in an NMR tube. A suite of NMR experiments is then performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):
-
¹H NMR: To identify the types and number of protons and their neighboring environments.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings and identify spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the double bonds.
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer.
-
High-Resolution Mass Spectrometry (HRMS): Typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to obtain the accurate mass of the molecular ion, which allows for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. Analysis of these fragments provides information about the different structural components of the molecule.
UV-Vis Spectroscopy: The sample is dissolved in a UV-transparent solvent (e.g., ethanol (B145695) or hexane). The absorbance is measured over a range of wavelengths (typically 200-400 nm). The presence of conjugated dienes and polyenes in etherolenic acid is expected to result in characteristic absorption maxima.
Infrared (IR) Spectroscopy: A small amount of the sample is placed on a salt plate (for liquids) or mixed with KBr to form a pellet (for solids). The IR spectrum is recorded. Key absorptions to note for etherolenic acid would be the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretches of the double bonds, and the C-O stretch of the ether linkage.
Visualizing the Workflow
The process of structural elucidation follows a logical progression, starting from the crude natural product extract to the final confirmed structure.
Caption: Experimental workflow for the structural elucidation of a natural product.
References
validation of 14(Z)-Etherolenic acid's role in systemic acquired resistance
A Comparative Guide to Signaling Molecules in Systemic Acquired Resistance
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Systemic Acquired Resistance (SAR) is a crucial inducible defense mechanism in plants, providing long-lasting, broad-spectrum protection against a range of pathogens. This response is triggered by a localized infection, which leads to the generation of mobile signals that travel throughout the plant to prime distal tissues for a more robust and rapid defense. While the user's initial query focused on the role of 14(Z)-Etherolenic acid, a comprehensive search of the current scientific literature did not yield specific information on this molecule's involvement in SAR. Therefore, this guide provides a comparative analysis of well-established and emerging signaling molecules known to play a role in SAR. We will focus on the central signaling molecule, Salicylic (B10762653) Acid (SA), and compare its function and efficacy with other key players: Azelaic Acid (AzA), Pipecolic Acid (Pip) and its bioactive derivative N-hydroxy-pipecolic acid (NHP), and Dehydroabietinal (DA). This guide will delve into the experimental data supporting their roles, provide detailed methodologies for key validation experiments, and visualize the signaling pathways and experimental workflows.
Comparison of SAR Signaling Molecules
The induction of SAR is a complex process involving a network of signaling molecules. While Salicylic Acid is a central and indispensable component, other molecules have been identified as crucial for the establishment and amplification of the systemic immune response.[1][2] The following table summarizes the key characteristics and roles of these molecules.
| Feature | Salicylic Acid (SA) | Azelaic Acid (AzA) | Pipecolic Acid (Pip) / N-hydroxy-pipecolic acid (NHP) | Dehydroabietinal (DA) |
| Role in SAR | A central signaling hormone essential for the manifestation of SAR.[3][4] | A priming molecule that enhances defense responses.[5][6] | Pip is a precursor to the bioactive NHP, which is a critical mobile signal for SAR induction.[7][8] | A potent, mobile activator of SAR.[9][10] |
| Mode of Action | Directly activates downstream defense signaling through NPR1.[3][11] | Primes for enhanced SA accumulation upon secondary infection.[6] | NHP accumulation in distal tissues leads to the induction of SA biosynthesis and defense gene expression.[12][13] | Induces the systemic accumulation of salicylic acid.[10][14] |
| Mobility | Accumulates systemically, though its role as the primary long-distance signal is debated.[15][16] | Systemically translocated.[6][17] | NHP is a mobile signal transported through the phloem.[7][12] | Translocated systemically.[9][10] |
| Key Signaling Components | Signaling is mediated through NPR1 and TGA transcription factors.[3][11] | Requires AZI1 for its activity.[6][18] | Biosynthesis requires ALD1 and SARD4 to produce Pip, and FMO1 to convert Pip to NHP. NHP signaling requires SA and NPR1.[8][13][19] | Requires NPR1, FMO1, and DIR1 for its function.[10] |
| Biosynthesis Regulation | Primarily synthesized via the isochorismate pathway, regulated by ICS1, SARD1, and CBP60g.[3] | Generated from the peroxidation of C18 unsaturated fatty acids.[18] | Synthesized from lysine (B10760008) via ALD1 and SARD4 (for Pip) and FMO1 (for NHP).[7][8] | An abietane (B96969) diterpenoid synthesized from geranylgeranyl diphosphate.[9][14] |
Quantitative Data on SAR Induction
Direct comparative studies of the efficacy of all SAR signaling molecules under identical conditions are limited. However, data from various studies provide insights into their individual contributions to disease resistance.
Table 1: Effect of SAR Inducers on Pathogen Growth in Arabidopsis thaliana
| Treatment | Pathogen | Pathogen Growth (log CFU/cm²) | Fold Change vs. Mock | Reference |
| Mock | Pseudomonas syringae | 6.5 | 1.0 | [9] |
| Dehydroabietinal (DA) | Pseudomonas syringae | 5.0 | 0.25 | [9] |
| SAR induction (P. syringae) | Pseudomonas syringae | 4.8 | 0.20 | [9] |
| Mock | Hyaloperonospora arabidopsidis | Conidia/seedling (relative) | 1.0 | [19] |
| Pipecolic Acid (Pip) | Hyaloperonospora arabidopsidis | Conidia/seedling (relative) | ~0.4 | [19] |
| Salicylic Acid (SA) | Hyaloperonospora arabidopsidis | Conidia/seedling (relative) | ~0.2 | [19] |
Table 2: Induction of Pathogenesis-Related (PR-1) Gene Expression by SAR Signals in Arabidopsis thaliana
| Treatment | Relative PR-1 Expression (Fold Change vs. Mock) | Reference |
| Dehydroabietinal (DA) | ~60 | [9] |
| N-hydroxy-pipecolic acid (NHP) | ~25 (in local treated leaves) | [13] |
| Salicylic Acid (SA) | ~100 | [19] |
Note: The quantitative data presented are compiled from different studies and experimental conditions may vary. They are intended to provide a general comparison of the efficacy of each molecule.
Experimental Protocols
The validation of a molecule's role in SAR involves a series of key experiments to assess its ability to induce systemic resistance, trigger defense signaling, and its mobility within the plant.
Pathogen Growth Assay
This assay quantifies the level of disease resistance in plants by measuring the proliferation of a pathogen.
-
Plant Material and Treatment: Grow Arabidopsis thaliana plants for 4-5 weeks. For SAR induction, infiltrate three lower leaves with a bacterial pathogen suspension (e.g., Pseudomonas syringae at OD₆₀₀ = 0.001 in 10 mM MgCl₂) or a mock solution (10 mM MgCl₂). For chemical induction, infiltrate lower leaves with the test compound (e.g., 100-500 µM of the compound in sterile water with 0.02% Silwet L-77) or a mock solution.
-
Challenge Inoculation: After 2-3 days, infiltrate three upper, systemic leaves with a virulent strain of the same or a different pathogen (e.g., P. syringae at OD₆₀₀ = 0.001).
-
Quantification of Bacterial Growth: Two to three days after the challenge inoculation, collect leaf discs from the challenged leaves, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate growth media (e.g., King's B medium with appropriate antibiotics). Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU).[20]
Gene Expression Analysis by RT-qPCR
This method is used to measure the induction of defense-related genes, such as Pathogenesis-Related 1 (PR-1), which is a hallmark of SAR.
-
RNA Extraction and cDNA Synthesis: Harvest systemic leaves at various time points after local treatment with the SAR inducer. Extract total RNA using a commercial kit or a standard protocol. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase.[21]
-
Quantitative Real-Time PCR (qPCR): Perform qPCR using gene-specific primers for the target gene (e.g., PR-1) and a reference gene (e.g., ACTIN2 or UBQ5) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[22]
Grafting Experiments to Assess Signal Mobility
Grafting is a powerful technique to determine if a signaling molecule is mobile and can travel from the site of induction to distal parts of the plant.[23]
-
Grafting Procedure: Perform micrografting on young seedlings (e.g., 5-7 day old Arabidopsis). Use a wild-type plant as the rootstock and a mutant deficient in the biosynthesis or perception of the putative signal as the scion (or vice versa).
-
SAR Induction and Analysis: Once the grafts are established, induce SAR in the rootstock by pathogen inoculation or chemical treatment. After an appropriate time, challenge the un-induced scion with a pathogen and assess disease resistance as described in the pathogen growth assay. Alternatively, harvest the scion tissue to measure the accumulation of defense-related gene transcripts.
-
Interpretation: The ability of a wild-type rootstock to confer SAR to a mutant scion that is unable to produce the signal indicates that the signal is mobile.
Signaling Pathways and Experimental Workflows
SA-Dependent Systemic Acquired Resistance Pathway
The following diagram illustrates the central role of Salicylic Acid in the SAR signaling cascade.
References
- 1. Frontiers | Signal regulators of systemic acquired resistance [frontiersin.org]
- 2. Signals in systemic acquired resistance of plants against microbial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylic acid - Wikipedia [en.wikipedia.org]
- 5. Arabidopsis ENHANCED DISEASE SUSCEPTIBILITY1 promotes systemic acquired resistance via azelaic acid and its precursor 9-oxo nonanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Long-distance communication and signal amplification in systemic acquired resistance [frontiersin.org]
- 7. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. An abietane diterpenoid is a potent activator of systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Salicylic Acid and Mobile Regulators of Systemic Immunity in Plants: Transport and Metabolism [mdpi.com]
- 16. Long-distance communication and signal amplification in systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 22. tandfonline.com [tandfonline.com]
- 23. academic.oup.com [academic.oup.com]
A Comparative Lipidomic Guide: Unveiling the Lipid Landscapes of Plants With and Without 14(Z)-Etherolenic Acid
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the lipid profiles of plants synthesizing the unique oxylipin 14(Z)-Etherolenic acid versus those that do not, supported by experimental data and detailed methodologies.
This guide delves into the comparative lipidomics of plants distinguished by the presence or absence of a specific divinyl ether oxylipin, this compound. This fatty acid is a product of the lipoxygenase pathway, specifically through the action of a divinyl ether synthase (DES) on α-linolenic acid. Understanding the lipidomic context in which such specialized metabolites exist can provide insights into their physiological roles and the metabolic networks that support their production.
For this comparison, we will focus on Ranunculus acris (Meadow Buttercup), a plant known to produce this compound in its leaves, and Arabidopsis thaliana, a well-characterized model organism that does not possess the necessary divinyl ether synthase for its production.
Comparative Analysis of Lipid Profiles
The primary distinction between these two plant types lies in the metabolic fate of fatty acid hydroperoxides. In Ranunculus acris, the presence of divinyl ether synthase allows for the conversion of 13-hydroperoxy-octadecatrienoic acid into this compound. Arabidopsis thaliana lacks this pathway and instead utilizes these hydroperoxides for the synthesis of other oxylipins, such as jasmonates.
While a direct, side-by-side comprehensive lipidomic analysis of Ranunculus acris and Arabidopsis thaliana under identical conditions is not available in the current literature, we can compile and compare representative data on their leaf lipid compositions from separate studies.
Table 1: Comparative Fatty Acid Composition of Leaf Tissues
The following table summarizes the relative abundance of major fatty acids in the leaves of a representative Ranunculus species and Arabidopsis thaliana. This provides a foundational view of the primary building blocks for more complex lipids.
| Fatty Acid | Ranunculus isthmicus (% of Total Fatty Acids) | Arabidopsis thaliana (Wild-Type, WT) (% of Total Fatty Acids) |
| Palmitic acid (16:0) | 8.12 | ~15-20 |
| Palmitoleic acid (16:1) | 8.96 | ~1-3 |
| Stearic acid (18:0) | Not Reported | ~1-2 |
| Oleic acid (18:1) | 18.24 | ~8-12 |
| Linoleic acid (18:2) | 38.42 | ~10-15 |
| α-Linolenic acid (18:3) | Not Reported | ~45-55 |
| This compound | Present | Absent |
Data for Ranunculus isthmicus is derived from a study on its aerial parts and serves as a proxy for the Ranunculaceae family[1]. Data for Arabidopsis thaliana is a general representation from various lipidomic studies[2][3].
Table 2: Comparative Profile of Major Leaf Glycerolipid Classes
Glycerolipids form the bulk of plant membranes and are crucial for photosynthesis and cellular signaling. Their composition is a key aspect of the lipidome.
| Lipid Class | Plant with this compound (Ranunculus acris) | Plant without this compound (Arabidopsis thaliana) |
| Galactolipids | ||
| Monogalactosyldiacylglycerol (MGDG) | Present; known to incorporate etherolenoyl residues upon injury[4]. | Predominant chloroplast lipid; major species are 18:3/16:3. |
| Digalactosyldiacylglycerol (DGDG) | Present. | Second most abundant chloroplast lipid; major species is 18:3/18:3. |
| Phospholipids | ||
| Phosphatidylcholine (PC) | Present; general membrane component. | Major extrachloroplastidic membrane lipid; key substrate for fatty acid desaturation. |
| Phosphatidylethanolamine (PE) | Present; general membrane component. | Abundant in mitochondrial and ER membranes. |
| Phosphatidylglycerol (PG) | Present; essential for thylakoid membranes. | Unique phospholipid in thylakoid membranes; contains a high proportion of 16:1Δ3trans. |
| Phosphatidic Acid (PA) | Present; key signaling lipid. | Levels increase in response to stress; precursor for other phospholipids. |
Information for Ranunculus acris is inferred from studies on its oxylipin metabolism[4]. Comprehensive quantitative data on its full lipidome is limited. Data for Arabidopsis thaliana is well-established from numerous lipidomic analyses[2][5][6].
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The key metabolic divergence is the presence of the Divinyl Ether Synthase (DES) pathway in Ranunculus acris. This pathway competes with the Allene Oxide Synthase (AOS) pathway, which leads to jasmonic acid in plants like Arabidopsis.
Caption: Biosynthetic pathways for oxylipins from α-linolenic acid.
General Lipidomics Experimental Workflow
The following diagram illustrates a typical workflow for the comparative lipidomic analysis of plant tissues using mass spectrometry.
Caption: A generalized workflow for plant lipidomics analysis.
Experimental Protocols
Protocol 1: Total Fatty Acid Analysis via GC-MS (FAMEs Method)
This protocol is a standard method for quantifying the total fatty acid content of a plant sample.
-
Tissue Homogenization: Flash-freeze approximately 100 mg of plant leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Lipid Extraction: Transfer the powder to a glass tube. Add 2 mL of a hexane (B92381):isopropanol (B130326) (3:2, v/v) mixture. Vortex vigorously for 1 minute. Centrifuge at 3,000 x g for 5 minutes to pellet the debris. Transfer the supernatant (lipid extract) to a new glass tube.
-
Transmethylation to Fatty Acid Methyl Esters (FAMEs): Add 1.5 mL of 2% methanolic sulfuric acid to the lipid extract. Add a known amount of an internal standard (e.g., C17:0, heptadecanoic acid). Seal the tube and heat at 80°C for 1 hour.
-
FAMEs Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex and centrifuge at 2,000 x g for 2 minutes. Carefully collect the upper hexane layer, which contains the FAMEs.
-
GC-MS Analysis: Inject 1 µL of the hexane extract into a gas chromatograph equipped with a polar capillary column (e.g., BPX70 or SP-2560) and a mass spectrometer.
-
Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra to a commercial FAME standard mix. Quantify each fatty acid by comparing its peak area to the peak area of the internal standard[7][8][9].
Protocol 2: Intact Lipid Profiling via LC-MS/MS
This protocol allows for the analysis of different lipid classes without derivatization.
-
Lipid Extraction: Homogenize ~50 mg of leaf tissue as described above. To inactivate phospholipases, immediately add the powdered tissue to 2 mL of pre-heated isopropanol (75°C) and incubate for 15 minutes.
-
Solvent Partitioning: After cooling, add 1.5 mL of chloroform (B151607) and 0.6 mL of water. Shake for 1 hour. Centrifuge at 3,000 x g for 5 minutes to separate the phases. Collect the lower chloroform phase.
-
Sample Concentration: Evaporate the chloroform extract to dryness under a stream of nitrogen gas. Reconstitute the lipid film in a suitable volume (e.g., 200 µL) of a mobile phase-compatible solvent, such as methanol:chloroform (1:1, v/v).
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Use a reverse-phase C18 or C30 column for separation.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to detect a broad range of lipid classes. Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect fragmentation (MS/MS) spectra for lipid identification.
-
Data Analysis: Process the raw data using specialized software (e.g., MS-DIAL, LipidSearch). Identify lipids based on accurate mass, retention time, and matching of MS/MS fragmentation patterns to spectral libraries. Quantify lipids based on the peak area of their precursor ions, often normalized to an internal standard for each lipid class[4][10].
Conclusion
The presence of this compound in plants like Ranunculus acris marks a significant divergence in oxylipin metabolism compared to plants like Arabidopsis thaliana. While the overall composition of major structural lipids (galactolipids, phospholipids) is broadly conserved, the specialized enzymatic machinery in Ranunculus channels a portion of its C18:3 fatty acid pool towards the synthesis of this unique divinyl ether. This metabolic capability likely plays a role in the plant's interaction with its environment, possibly in defense against pathogens or pests.
Further research involving direct comparative lipidomic analysis of these plant types under controlled conditions is needed to fully elucidate the broader impact of the divinyl ether synthase pathway on the entire lipidome and to understand the functional implications of this compound and its derivatives.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic profiling of leaves of four Ranunculus species - Smirnov - Ecological genetics [ogarev-online.ru]
- 4. Detection and identification of complex oxylipins in meadow buttercup (Ranunculus acris) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocell - SERUM LIPOPROTEINS, LIPID CLASSES AND FATTY ACID CHARACTERIZATION IN BROWN SKUA (STERCORARIUS ANTARCTICUS) DURING BREEDING - CONICET [bicyt.conicet.gov.ar]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. gcms.cz [gcms.cz]
- 8. s4science.at [s4science.at]
- 9. Metabolic profiling of leaves of four Ranunculus species - Smirnov - Ecological genetics [journals.eco-vector.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 14(Z)-Etherolenic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 14(Z)-Etherolenic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Emergency Procedures:
-
After inhalation: Move the exposed individual to fresh air. If discomfort or irritation persists, seek medical advice.[2]
-
After skin contact: Wash the affected area with soap and water. Rinse the exposed skin gently with water for 15-20 minutes.[2]
-
After eye contact: Protect the unexposed eye. Rinse the exposed eye(s) gently with water for 15-20 minutes, removing contact lenses if possible.[2]
-
If swallowed: Rinse the mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its solutions is collection as hazardous chemical waste for subsequent removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[4]
-
Waste Collection:
-
Designate a specific, leak-proof container for flammable organic waste. The container must be chemically compatible with organic acids; glass or a suitable plastic container is recommended.[4][5]
-
Ensure the container is clearly labeled as "Hazardous Waste," "Flammable Organic Liquid," and lists the full chemical name: "this compound."[4]
-
If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.[4]
-
-
Segregation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.
-
The storage area should be cool, dry, and well-ventilated, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong acids, or bases.[2]
-
-
Waste Pickup and Disposal:
-
Empty Container Disposal:
-
Containers that are "RCRA empty" (less than 3% by weight of the total capacity of the container remains) may be disposed of in the regular trash after being triple-rinsed with a suitable solvent.[5] The rinsate should be collected as hazardous waste.
-
Deface or remove all labels from the empty container before disposal.[5]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C18H28O3 | [6] |
| Molecular Weight | 292.41 g/mol | [6] |
| Physical State | Solid (often supplied in solution) | [6] |
| Solubility | Insoluble in water | [2] |
| Storage Temperature | Freezer | [6] |
Disposal Workflow
The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this decision-making process.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. larodan.com [larodan.com]
Personal protective equipment for handling 14(Z)-Etherolenic acid
Essential Safety and Handling Guide for 14(Z)-Etherolenic Acid
Chemical and Physical Properties
While detailed experimental data for this compound is limited, information for the related Etherolenic Acid provides some insight. It is important to note that this compound is supplied in a solution.[1]
| Property | Data |
| Molecular Formula | C18H28O3[1] |
| Molecular Weight | 292.41[1] |
| Physical State | Solid (Supplied as a solution)[1] |
| Solubility | Insoluble in water[3] |
| Storage | Freezer[1] |
Hazard Identification and Personal Protective Equipment
The safety data sheet for a related isomer, Etherolenic Acid, indicates that the substance is not classified as hazardous.[2] However, as a general precaution when handling any chemical, appropriate personal protective equipment (PPE) should be worn. May cause irritation upon contact with skin and eyes, inhalation, or ingestion.[3]
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes & Face | Safety Goggles or Face Shield | Wear chemical safety goggles.[3] A face shield is recommended when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Wear chemically protective gloves.[3] Nitrile gloves are a common choice for handling oils and many organic chemicals.[4] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect from splashes and spills. |
| Respiratory | Fume Hood or Respirator | Use in a well-ventilated area.[5] If there is a risk of generating aerosols or vapors, work should be conducted in a chemical fume hood.[5] In the absence of adequate ventilation, a NIOSH-approved respirator may be necessary.[6] |
Operational and Disposal Plans
Pre-Handling Checklist
-
Review Safety Information : Read this guide and any available safety information thoroughly.
-
Locate Safety Equipment : Ensure easy access to an eyewash station, safety shower, and fire extinguisher.
-
Prepare Work Area : Designate a clean and uncluttered area for handling, preferably within a chemical fume hood.
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
Step-by-Step Handling Protocol
-
Receiving and Storage : Upon receipt, store the container in a freezer as recommended.[1]
-
Equilibration : Before use, allow the container to warm to room temperature to prevent condensation.
-
Aliquotting and Dilution :
-
Perform all manipulations of the stock solution within a chemical fume hood to minimize inhalation exposure.
-
Use calibrated instruments for accurate measurements.
-
If creating dilutions, use the appropriate recommended solvent.
-
-
Post-Handling :
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] If irritation persists, consult a physician.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek medical attention if irritation persists.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek medical attention.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container for chemical waste.
-
Do not dispose of this chemical down the drain.[7]
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name.
-
-
Storage of Waste :
-
Store the waste container in a designated and secure area, away from incompatible materials.
-
-
Disposal :
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
